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  • Product: 4-Methoxy-2-phenylimidazole
  • CAS: 128666-05-7

Core Science & Biosynthesis

Foundational

4-Methoxy-2-phenylimidazole chemical structure and properties

[1] Executive Summary 4-Methoxy-2-phenylimidazole (CAS: 128666-05-7 ) is a specialized heterocyclic building block used in medicinal chemistry and advanced organic synthesis.[1][2][3][4] Structurally, it consists of an i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Methoxy-2-phenylimidazole (CAS: 128666-05-7 ) is a specialized heterocyclic building block used in medicinal chemistry and advanced organic synthesis.[1][2][3][4] Structurally, it consists of an imidazole ring substituted with a phenyl group at the C2 position and a methoxy group at the C4 (or C5) position.

Unlike its parent compound, 2-phenylimidazole, the 4-methoxy derivative represents a "locked" enol ether form of the corresponding imidazolinone. This structural feature imparts unique electronic properties, making it a valuable probe for tautomeric studies and a scaffold for developing cytochrome P450 inhibitors and histamine receptor ligands.

Key Technical Data:

  • CAS Number: 128666-05-7[1][2][3][4][5][6][7][8][9]

  • Molecular Formula: C₁₀H₁₀N₂O

  • Molecular Weight: 174.20 g/mol

  • IUPAC Name: 4-methoxy-2-phenyl-1H-imidazole

  • Synonyms: 5-methoxy-2-phenyl-1H-imidazole (tautomer)[8]

Chemical Structure & Tautomeric Properties[2][10][11][12][13][14]

Structural Analysis

The core of 4-methoxy-2-phenylimidazole is the imidazole ring, a planar, five-membered aromatic heterocycle. The introduction of the electron-donating methoxy group (-OCH₃) at the C4 position significantly alters the electron density of the ring compared to unsubstituted phenylimidazoles.

The Tautomeric "Trap"

Imidazoles typically exhibit annular tautomerism where the proton rapidly migrates between the N1 and N3 nitrogens.

  • Imidazolinone Equilibrium: The precursor to this molecule is typically 2-phenyl-1H-imidazol-4(5H)-one, which exists in equilibrium between its keto form (imidazolinone) and enol form (4-hydroxyimidazole).

  • Enol Ether Stabilization: Methylating the oxygen atom "locks" the molecule in the aromatic imidazole form, preventing it from reverting to the non-aromatic keto tautomer. This makes 4-methoxy-2-phenylimidazole chemically distinct from its keto-isomers (e.g., N-methylated imidazolinones).

Expert Insight: In solution, the proton on the nitrogen still oscillates between N1 and N3. Therefore, 4-methoxy-2-phenylimidazole and 5-methoxy-2-phenylimidazole are considered identical tautomers in solution, indistinguishable by standard NMR timescales at room temperature.

Physicochemical Properties (Predicted)
PropertyValue / Description
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Acidic) ~13.5 (N-H deprotonation)
pKa (Basic) ~6.0 - 6.5 (N3 protonation)
LogP ~1.8 - 2.2 (Lipophilic due to phenyl/methoxy)
H-Bond Donors 1 (N-H)
H-Bond Acceptors 2 (N3, O-Me)

Synthesis & Manufacturing Protocols

The synthesis of 4-methoxy-2-phenylimidazole is non-trivial due to the competing N-methylation versus O-methylation. The following protocol outlines the most chemically sound route via the O-methylation of 2-phenyl-1H-imidazol-4(5H)-one .

Reaction Logic

Direct methylation of the imidazolinone precursor with simple alkyl halides (e.g., MeI) often yields the thermodynamically stable N-methylated product (a lactam). To achieve O-methylation (the enol ether), one must use "hard" alkylating agents or silver salts to leverage the Hard-Soft Acid-Base (HSAB) principle.

Step-by-Step Protocol
Step 1: Synthesis of Precursor (2-phenyl-1H-imidazol-4(5H)-one)
  • Reagents: Benzamidine hydrochloride (1.0 eq), Ethyl bromoacetate (1.1 eq), NaHCO₃ (2.5 eq).

  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Dissolve benzamidine HCl in the solvent mixture.

    • Add ethyl bromoacetate dropwise at 0°C.

    • Reflux for 4–6 hours. The intermediate acyclic ester cyclizes to form the imidazolinone.

    • Purification: Cool to precipitate the solid. Recrystallize from ethanol.

Step 2: O-Methylation (The Critical Step)
  • Reagents: 2-phenyl-1H-imidazol-4(5H)-one (1.0 eq), Trimethyloxonium tetrafluoroborate (Me₃OBF₄, "Meerwein's Salt") OR Methyl Iodide (MeI) with Silver Carbonate (Ag₂CO₃).

  • Solvent: Anhydrous Dichloromethane (DCM) for Meerwein's salt; Benzene/Toluene for Ag₂CO₃ method.

  • Procedure (Meerwein's Salt Method):

    • Under inert atmosphere (N₂), suspend the imidazolinone in dry DCM.

    • Add Me₃OBF₄ (1.1 eq) at 0°C.

    • Stir at room temperature for 12 hours. The "hard" methyl cation prefers the "hard" oxygen nucleophile.

    • Quench: Carefully add saturated NaHCO₃ solution to neutralize the HBF₄ byproduct.

    • Extraction: Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Validation:

    • ¹H NMR: Look for the O-Me singlet around 3.8–4.0 ppm . (N-Me typically appears upfield at 3.2–3.5 ppm).

    • Absence of Carbonyl: IR should show the disappearance of the strong C=O stretch (~1700 cm⁻¹) and appearance of C=C/C=N aromatic bands.

Synthesis Workflow Diagram

Synthesis Start Benzamidine HCl + Ethyl Bromoacetate Inter Intermediate: 2-Phenyl-imidazolin-4-one (Keto-Enol Equilibrium) Start->Inter Cyclization (Reflux) Reagent Methylating Agent: Me3OBF4 (Meerwein's Salt) OR Ag2CO3 / MeI Inter->Reagent Reaction Setup Product Target: 4-Methoxy-2-phenylimidazole (CAS 128666-05-7) Reagent->Product O-Methylation (Kinetic Control) SideProduct Side Product: N-Methyl-imidazolinone Reagent->SideProduct N-Methylation (Thermodynamic)

Caption: Synthetic pathway emphasizing the regioselectivity required to achieve the O-methylated target over the N-methylated byproduct.

Biological & Pharmacological Applications[13]

CYP450 Interaction

Phenylimidazoles are classic inhibitors of Cytochrome P450 enzymes.[10] The nitrogen lone pair of the imidazole ring coordinates with the heme iron of the enzyme.[10]

  • Mechanism: The 4-methoxy group acts as an electron-donating group (EDG), increasing the electron density on the imidazole nitrogens. This theoretically increases the binding affinity to the heme iron compared to the unsubstituted 2-phenylimidazole, potentially making it a more potent inhibitor.

Bioisosterism

In drug design, 4-methoxy-2-phenylimidazole can serve as a bioisostere for:

  • 2-Phenylimidazole: To modulate lipophilicity and metabolic stability.

  • Heterocyclic Amides: The methoxy-imidazole moiety mimics the electronics of an amide but lacks the hydrogen bond donor capability of the NH group (if N1 is substituted) or alters the H-bond geometry.

Metabolic Stability

The methoxy group is a potential site for metabolic dealkylation (O-demethylation) by CYP enzymes, reverting the molecule to the 2-phenyl-imidazolinone. This property can be exploited in prodrug strategies where the active species is the imidazolinone.

Experimental Characterization Guide

To validate the identity of synthesized 4-methoxy-2-phenylimidazole, researchers should observe the following spectral signatures:

TechniqueExpected Signal / Observation
¹H NMR (DMSO-d₆) δ 3.85 ppm (s, 3H): Characteristic O-Methoxy singlet.δ 7.3–8.0 ppm (m, 5H): Phenyl aromatic protons.δ 7.1 ppm (s, 1H): Imidazole C5-H (diagnostic for aromatic ring).δ ~12.0 ppm (br s, 1H): Imidazole N-H (exchangeable).
¹³C NMR δ ~58 ppm: Methoxy carbon.δ ~146 ppm: Imidazole C2 (linked to phenyl).δ ~155 ppm: Imidazole C4 (attached to oxygen).
Mass Spectrometry m/z 175.1 [M+H]⁺ : Protonated molecular ion.
IR Spectroscopy No C=O stretch: Absence of carbonyl peak at 1680–1720 cm⁻¹.1620 cm⁻¹: C=N stretching of the imidazole ring.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is an enol ether and may be sensitive to strong acids (hydrolysis risk).

  • Solubility: Dissolve in DMSO or Methanol for biological assays. Avoid aqueous acidic buffers for prolonged storage to prevent hydrolysis to the imidazolinone.

References

  • PubChem. (n.d.).[11] 2-Phenylimidazole Compound Summary. National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • Accela ChemBio. (n.d.).[1] Product Information: 4-Methoxy-2-phenylimidazole (CAS 128666-05-7).[1][2][3][4][5] Retrieved February 3, 2026, from [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole synthesis mechanisms).

Sources

Exploratory

4-Methoxy-2-phenylimidazole CAS number and identifiers

CAS Number: 128666-05-7 Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Development Scientists, and Pharmacologists Executive Summary & Structural Logic 4-Methoxy-2-phenylimidazo...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 128666-05-7 Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Development Scientists, and Pharmacologists

Executive Summary & Structural Logic

4-Methoxy-2-phenylimidazole (CAS 128666-05-7) represents a specialized subclass of 2-aryl-substituted imidazoles. Unlike its ubiquitous alkylated cousins (e.g., 4-methyl-2-phenylimidazole) used in epoxy curing, the 4-methoxy variant is primarily a high-value intermediate in medicinal chemistry . Its structural value lies in the electronic modulation of the imidazole ring; the electron-donating methoxy group at the C4 position significantly alters the pKa and hydrogen-bonding capability of the N-H motif, making it a critical scaffold for kinase inhibitors and receptor antagonists where precise binding affinity is required.

Scientist-to-Scientist Insight: Handling this compound requires awareness of prototropic tautomerism . In solution, 4-methoxy-2-phenyl-1H-imidazole exists in rapid equilibrium with 5-methoxy-2-phenyl-1H-imidazole. While often drawn as the 4-isomer for nomenclature consistency, the chemical reactivity is dictated by this equilibrium, particularly during N-alkylation reactions where regioselectivity can be challenging.

Table 1: Core Chemical Identifiers
PropertySpecification
CAS Number 128666-05-7
IUPAC Name 4-Methoxy-2-phenyl-1H-imidazole
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
SMILES COC1=CN=C(N1)C2=CC=CC=C2
InChI Key BCKRJIFGZJXURF-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water

Synthesis & Reaction Mechanism

The synthesis of 4-alkoxyimidazoles is non-trivial due to the instability of the precursor enols. The most authoritative and chemically elegant route involves carbene O-H insertion , a method that bypasses the harsh conditions of traditional cyclization.

Protocol: Carbene Insertion via Diazo Intermediate

This protocol utilizes a diazo-imidazole precursor.[1] The reaction is driven by the formation of a transient carbene species which undergoes insertion into the O-H bond of methanol.

Reagents:

  • Precursor: 4-Diazo-2-phenyl-4H-imidazole (synthesized from 2-phenyl-4-aminoimidazole via diazotization).

  • Solvent/Reactant: Anhydrous Methanol (MeOH).

  • Catalyst/Condition: Photochemical irradiation (

    
    ) or Rhodium(II) catalysis.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 4-diazo-2-phenylimidazole (1.0 eq) in anhydrous methanol (0.05 M concentration). Note: Degas methanol thoroughly to prevent carbene quenching by oxygen.

  • Activation: Irradiate the solution using a medium-pressure mercury lamp (pyrex filter) at room temperature under an inert nitrogen atmosphere. Alternatively, add Rh₂(OAc)₄ (1 mol%) if photochemical equipment is unavailable, though photochemical insertion is often cleaner for this specific substrate.

  • Monitoring: Monitor the disappearance of the diazo peak (approx. 2100 cm⁻¹ in IR) and the evolution of nitrogen gas.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM). The 4-methoxy product typically elutes after the diazo precursor.

Mechanism Visualization

The following diagram illustrates the transformation from the diazo species to the final methoxy-imidazole via the singlet carbene intermediate.

SynthesisMechanism Diazo 4-Diazo-2-phenylimidazole (Precursor) Carbene Singlet Carbene (Intermediate) Diazo->Carbene - N2 (Photolysis) Transition Ylide / Insertion TS Carbene->Transition + MeOH (Solvent) Product 4-Methoxy-2-phenylimidazole (Target) Transition->Product 1,2-H Shift

Figure 1: Mechanistic pathway of carbene O-H insertion yielding 4-methoxy-2-phenylimidazole.

Structural Tautomerism & Reactivity

Understanding the tautomeric equilibrium is vital for predicting the outcome of downstream derivatizations (e.g., N-alkylation).

The Equilibrium: The proton on the imidazole nitrogen is labile. In the gas phase or non-polar solvents, the tautomer with the proton on N1 (distal to the methoxy) or N3 (proximal) may predominate based on hydrogen bonding with the methoxy oxygen.

  • Tautomer A (4-Methoxy): Methoxy group is at position 4.[2]

  • Tautomer B (5-Methoxy): Methoxy group is at position 5 (functionally equivalent in unsubstituted N-H forms).

Implication for Drug Design: When designing inhibitors, the methoxy group acts as a weak hydrogen bond acceptor. If the imidazole is used to coordinate metals (e.g., Heme iron or Zinc in metalloenzymes), the steric bulk of the methoxy group at position 4 vs 5 will drastically affect the binding pose.

Tautomerism Tautomer4 4-Methoxy-2-phenyl-1H-imidazole (Tautomer A) Tautomer5 5-Methoxy-2-phenyl-1H-imidazole (Tautomer B) Tautomer4->Tautomer5 Prototropic Shift (Fast)

Figure 2: Prototropic tautomerism equilibrium characteristic of 4-substituted imidazoles.

Applications in Drug Discovery

The 2-phenylimidazole scaffold is a "privileged structure" in medicinal chemistry. The addition of the 4-methoxy group serves specific purposes:

  • Metabolic Stability: The methoxy group blocks the C4/C5 position from oxidative metabolism (e.g., by CYP450), potentially extending the half-life compared to the unsubstituted parent.

  • Electronic Tuning: It increases the electron density of the imidazole ring, making the nitrogen atoms more basic and better ligands for metal coordination or hydrogen bonding.

  • Specific Targets:

    • Kinase Inhibitors: Used to mimic the adenine ring of ATP.

    • Tubulin Polymerization Inhibitors: Analogues of combretastatin often employ methoxy-substituted heterocycles.

    • Antifungal Agents: Azole antifungals rely on the N-coordination to heme; the 2-phenyl group provides hydrophobic interaction with the active site channel.

Safety & Handling (GHS Classification)

While specific toxicological data for this isomer is limited, it should be handled according to the safety profile of the general class of phenylimidazoles.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidative degradation of the methoxy group.

References

  • Synthesis via Carbene Insertion

    • Title: Carbene Reactivity of 4-Diazo-4H-imidazoles toward Nucleophiles and Arom
    • Source: The Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • Chemical Identifiers & CAS Verification

    • Title: 4-Methoxy-2-phenylimidazole Product Page.[3][2][4][5][6][7]

    • Source: Sigma-Aldrich / Synthonix.
  • Thermodynamic Properties of Phenylimidazoles

    • Title: The Cohesive Interactions in Phenylimidazoles.
    • Source: The Journal of Physical Chemistry A.
    • URL:[Link]

Sources

Foundational

Biological Activity of 4-Methoxy Substituted Phenylimidazoles: A Technical Guide

Executive Summary The 4-methoxy substituted phenylimidazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its electronic versatility and favorable pharmacokinetic profile. The presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methoxy substituted phenylimidazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its electronic versatility and favorable pharmacokinetic profile. The presence of the methoxy group at the para-position of the phenyl ring exerts a dual influence: it functions as a strong electron-donating group (EDG) via resonance, enhancing the basicity of the imidazole nitrogen, while simultaneously serving as a weak hydrogen bond acceptor.

This technical guide synthesizes the pharmacological potential of this scaffold, specifically focusing on its anticancer , antimicrobial , and enzyme inhibitory activities. We analyze the Structure-Activity Relationship (SAR) that makes the 4-methoxy substitution a critical determinant of potency and provide self-validating experimental protocols for synthesis and bioassay.

Chemical Context & SAR Analysis

The Scaffold Architecture

The core structure consists of an imidazole ring substituted at positions 2, 4, or 5 with a phenyl group bearing a methoxy moiety at the 4-position.

  • Electronic Effect: The 4-methoxy group (

    
    ) increases electron density in the phenyl ring and, by extension, the conjugated imidazole system. This often enhances binding affinity to metal centers in metalloenzymes (e.g., Heme-Fe in CYP450 or IDO).
    
  • Lipophilicity: The methoxy group provides a moderate increase in lipophilicity (

    
    ) compared to a hydroxyl group, improving membrane permeability while maintaining water solubility potential compared to a methyl or chloro substituent.
    
  • Metabolic Stability: While the methoxy group can be a site for O-demethylation by CYP enzymes, it generally blocks metabolic oxidation at the para-position, a common clearance route for unsubstituted phenyl rings.

Key SAR Findings
ActivityStructural DriverEffect of 4-Methoxy Group
Anticancer (Endometrial) Gold(I) coordinationEnhances ligand stability; suppresses TrxR and Nrf2 expression more potently than cisplatin.
Antimicrobial N-substitutionIncreases electron density, improving interaction with bacterial cell wall targets or fungal sterol 14

-demethylase.
Enzyme Inhibition (IDO) Heme coordinationThe electron-rich nitrogen (boosted by 4-OMe) forms a stronger coordinate covalent bond with the Ferrous (

) heme center.
Tubulin Binding Colchicine SiteMimics the methoxy-rich pharmacophore of colchicine, inhibiting tubulin polymerization.

Mechanistic Insights

Mechanism of Action: Anticancer via Nrf2 Suppression

Recent studies highlight Gold(I) complexes of 4,5-bis(4-methoxyphenyl)imidazole as potent agents against endometrial cancer.[1] The mechanism involves the disruption of the Thioredoxin Reductase (TrxR) system and the suppression of the Nrf2 antioxidant pathway, leading to oxidative stress-induced apoptosis.

Nrf2_Suppression Compound 4-Methoxy Phenylimidazole Gold(I) Complex TrxR Thioredoxin Reductase (TrxR) Inhibition Compound->TrxR Direct Binding Nrf2 Nrf2 Pathway Suppression Compound->Nrf2 Downregulation ROS Intracellular ROS Accumulation TrxR->ROS Redox Imbalance Apoptosis Apoptosis (Cancer Cell Death) ROS->Apoptosis Oxidative Stress Nrf2->Apoptosis Loss of Cytoprotection

Figure 1: Proposed mechanism of action for Gold(I)-4-methoxyphenylimidazole complexes inducing apoptosis via the TrxR/Nrf2 axis.

Experimental Protocols

Synthesis: One-Pot Multicomponent Reaction

This protocol utilizes the Debus-Radziszewski imidazole synthesis approach, optimized for 4-methoxy derivatives.

Reaction Scheme:



Protocol:

  • Reagents:

    • Benzil (1.0 mmol)

    • 4-Methoxybenzaldehyde (1.0 mmol)

    • Primary Aromatic Amine (1.0 mmol)

    • Ammonium Acetate (5.0 mmol, excess)

    • Solvent: Glacial Acetic Acid (15 mL)

  • Procedure:

    • Step 1: Dissolve Benzil and Ammonium Acetate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

    • Step 2: Add 4-Methoxybenzaldehyde and the specific Primary Amine.

    • Step 3: Reflux the mixture at 110°C for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The disappearance of the benzil spot indicates completion.

    • Step 4: Cool the reaction mixture to room temperature and pour into crushed ice (approx. 100g) with vigorous stirring.

    • Step 5: Neutralize with Ammonium Hydroxide (conc.) dropwise until pH ~7. A precipitate will form.

    • Step 6: Filter the solid, wash with cold water (

      
       mL), and recrystallize from Ethanol.
      

Yield Expectation: 75–85% Characterization: Confirm structure via


H-NMR (look for methoxy singlet at 

ppm) and FT-IR (C=N stretch at

cm

).
Biological Assay: Antimicrobial Susceptibility (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

Protocol:

  • Preparation:

    • Prepare stock solution of the test compound (1 mg/mL) in DMSO.

    • Prepare Mueller-Hinton Broth (MHB).

  • Serial Dilution:

    • Use a 96-well microtiter plate. Add 100

      
      L of MHB to wells 2–12.
      
    • Add 200

      
      L of test compound stock to well 1.
      
    • Transfer 100

      
      L from well 1 to well 2, mix, and repeat down to well 10 (discarding 100 
      
      
      
      L from well 10).
    • Controls: Well 11 (Growth Control: Broth + Bacteria + DMSO), Well 12 (Sterility Control: Broth only).

  • Inoculation:

    • Adjust bacterial culture to

      
       McFarland standard (
      
      
      
      CFU/mL).
    • Dilute 1:100 and add 100

      
      L to all wells (except Sterility Control).
      
  • Incubation:

    • Incubate at

      
      C for 24 hours.
      
  • Readout:

    • Add 20

      
      L of Resazurin dye (0.01%) or p-iodonitrotetrazolium chloride (INT) to each well.
      
    • Incubate for 1 hour.

    • Result: Color change from Blue to Pink (Resazurin) or Colorless to Red (INT) indicates growth. The lowest concentration with no color change is the MIC.

Workflow Visualization

The following diagram outlines the logical flow from chemical synthesis to biological validation.

Experimental_Workflow Start Start: Reagent Prep Synth One-Pot Synthesis (Reflux 4-6h) Start->Synth Purify Purification (Recrystallization) Synth->Purify Precipitation Char Characterization (NMR, IR, Mass) Purify->Char Purity Check Screen Primary Screening (Disc Diffusion) Char->Screen Pass MIC MIC Determination (Microdilution) Screen->MIC Active Hits MTT Cytotoxicity Assay (MTT / Cancer Lines) Screen->MTT Active Hits

Figure 2: Integrated workflow for the synthesis and pharmacological evaluation of phenylimidazole derivatives.

References

  • Anticancer Gold(I) Complexes: Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. Link

  • Antimicrobial Activity: Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. ResearchGate.[2] Link

  • Enzyme Inhibition (IDO): Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PubMed Central. Link

  • General Pharmacology: Divers Pharmacological Significance of Imidazole Derivatives - A Review. Research Journal of Pharmacy and Technology. Link

  • Synthesis Methodology: Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. Link

Sources

Exploratory

A Technical Guide to 4-Methoxy-2-phenylimidazole and its Derivatives in Drug Discovery

Abstract The imidazole nucleus, a ubiquitous scaffold in medicinal chemistry, serves as the foundation for a vast array of therapeutic agents. Among its myriad derivatives, the 2-phenylimidazole core has garnered signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole nucleus, a ubiquitous scaffold in medicinal chemistry, serves as the foundation for a vast array of therapeutic agents. Among its myriad derivatives, the 2-phenylimidazole core has garnered significant attention due to its versatile biological activities, ranging from anticancer to anti-inflammatory and antimicrobial properties. This in-depth technical guide provides a comprehensive exploration of 4-methoxy-2-phenylimidazole in the context of the broader class of 2-phenylimidazole derivatives. We will delve into the synthetic strategies, physicochemical properties, and structure-activity relationships that govern the therapeutic potential of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the 2-phenylimidazole scaffold in their research endeavors.

The 2-Phenylimidazole Scaffold: A Privileged Motif in Medicinal Chemistry

The 2-phenylimidazole moiety is characterized by a phenyl group attached to the 2-position of an imidazole ring. This seemingly simple arrangement imparts a unique combination of steric and electronic properties that facilitate interactions with a wide range of biological targets. The imidazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, while the phenyl group provides a platform for a multitude of substitutions to modulate lipophilicity, electronic effects, and steric bulk. This inherent versatility has established the 2-phenylimidazole scaffold as a "privileged structure" in drug discovery, capable of interacting with diverse biological systems.[1]

The biological activities of 2-phenylimidazole derivatives are extensive and well-documented. They have been investigated for their potential as:

  • Anticancer Agents: Many derivatives exhibit potent cytotoxic activity against various cancer cell lines.[2][3][4]

  • Enzyme Inhibitors: The imidazole nitrogen can coordinate with metal ions in enzyme active sites, leading to potent and selective inhibition.[5][6]

  • Anti-inflammatory Agents: Certain derivatives have shown promise in modulating inflammatory pathways.

  • Antifungal and Antimicrobial Agents: The imidazole core is a key feature of many antifungal drugs, and 2-phenylimidazole derivatives have also been explored for their antimicrobial properties.

Synthesis of 2-Phenylimidazole Derivatives: The Debus-Radziszewski Reaction and Beyond

The cornerstone of 2-phenylimidazole synthesis is the Debus-Radziszewski reaction, a multi-component condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[3] This one-pot synthesis offers a straightforward route to the imidazole core. For the synthesis of 2-phenylimidazole derivatives, a substituted benzaldehyde is employed.

Experimental Protocol: Synthesis of 4-Methoxy-2-phenylimidazole via a Modified Debus-Radziszewski Reaction

This protocol provides a representative method for the synthesis of 4-methoxy-2-phenylimidazole, a compound of particular interest due to the electronic influence of the methoxy group.

Rationale: The classical Debus-Radziszewski reaction can sometimes suffer from low yields and side product formation. The use of ammonium acetate as the ammonia source and a protic solvent like ethanol can improve the reaction efficiency.

Materials:

  • Glyoxal (40% aqueous solution)

  • 4-Methoxybenzaldehyde

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxybenzaldehyde (1.0 eq) and ammonium acetate (3.0 eq) in ethanol.

  • To this solution, add glyoxal (40% aqueous solution, 1.1 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • To the residue, add water and adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4-methoxy-2-phenylimidazole.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).

DOT Diagram: General Synthesis of 2-Phenylimidazole Derivatives

G cluster_reactants Reactants Glyoxal Glyoxal (1,2-Dicarbonyl) Reaction Debus-Radziszewski Reaction Glyoxal->Reaction Aldehyde Substituted Benzaldehyde Aldehyde->Reaction Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Reaction Product Substituted 2-Phenylimidazole Reaction->Product

Caption: Debus-Radziszewski synthesis of 2-phenylimidazole derivatives.

The Influence of the Methoxy Group: A Focus on 4-Methoxy-2-phenylimidazole

The introduction of a methoxy group at the 4-position of the phenyl ring in 2-phenylimidazole is expected to significantly influence its electronic properties and, consequently, its biological activity. The methoxy group is an electron-donating group through resonance, which can increase the electron density of the phenyl ring and potentially modulate the pKa of the imidazole nitrogen atoms.

Physicochemical Properties: A Comparative Overview

The following table summarizes the key physicochemical properties of 2-phenylimidazole and provides predicted values for 4-methoxy-2-phenylimidazole based on known structure-property relationships.

Property2-Phenylimidazole4-Methoxy-2-phenylimidazole (Predicted)
Molecular Formula C₉H₈N₂C₁₀H₁₀N₂O
Molecular Weight 144.17 g/mol 174.20 g/mol
Melting Point 148-150 °CHigher than 2-phenylimidazole due to increased polarity and potential for stronger intermolecular interactions.
LogP ~1.8Slightly higher than 2-phenylimidazole due to the addition of a methyl group, but the oxygen atom may slightly decrease it.
pKa Imidazole NH: ~13The electron-donating methoxy group is expected to slightly increase the basicity of the imidazole nitrogens.
Spectroscopic Characterization of 4-Methoxy-2-phenylimidazole

¹H NMR Spectroscopy:

  • Aromatic Protons: The protons on the phenyl ring will appear as two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Imidazole Protons: The protons on the imidazole ring will likely appear as singlets or closely coupled doublets in the region of δ 7.0-7.5 ppm.

  • Methoxy Protons: A sharp singlet corresponding to the three methoxy protons will be observed around δ 3.8-3.9 ppm.

  • Imidazole NH Proton: A broad singlet for the N-H proton will be present, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Six signals are expected for the phenyl ring carbons, with the carbon attached to the methoxy group appearing at a characteristic downfield shift.

  • Imidazole Carbons: Three signals for the imidazole ring carbons will be present, with the C2 carbon attached to the phenyl ring being the most downfield.

  • Methoxy Carbon: A signal for the methoxy carbon will be observed around δ 55-56 ppm.

Infrared (IR) Spectroscopy:

  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.

  • C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

  • C=N and C=C Stretches: Characteristic absorptions for the C=N and C=C stretching vibrations of the imidazole and phenyl rings will be present in the 1500-1650 cm⁻¹ region.

  • C-O Stretch: A strong absorption band for the C-O stretching of the methoxy group is expected around 1250 cm⁻¹.

Mass Spectrometry (MS):

  • The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 4-methoxy-2-phenylimidazole (174.20 g/mol ).

  • Fragmentation patterns will likely involve the loss of a methyl group from the methoxy substituent and cleavage of the imidazole ring.

Structure-Activity Relationships (SAR) and Biological Potential

The therapeutic efficacy of 2-phenylimidazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and imidazole rings.

Anticancer Activity

Studies on related compounds have shown that the presence of electron-donating groups, such as a methoxy group, on the phenyl ring can enhance anticancer activity. For instance, a study on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives revealed that a methoxy group at the ortho or meta position of the phenyl ring increased cytotoxic activity against MCF-7 breast cancer cells.[8] This suggests that the increased electron density on the phenyl ring may facilitate favorable interactions with the target protein.

DOT Diagram: Hypothetical Anticancer Mechanism of Action

G Compound 4-Methoxy-2-phenylimidazole Binding Binding to Active Site Compound->Binding Target Target Protein (e.g., Kinase, Tubulin) Target->Binding Inhibition Inhibition of Protein Function Binding->Inhibition Apoptosis Induction of Apoptosis Inhibition->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Hypothetical pathway for anticancer activity.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic activity of synthesized compounds against cancer cell lines.

Rationale: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (e.g., 4-methoxy-2-phenylimidazole) dissolved in DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition

The imidazole moiety is a well-known zinc-binding group and can also interact with the heme iron in cytochrome P450 enzymes.[1] This makes 2-phenylimidazole derivatives attractive candidates for the development of enzyme inhibitors. The electronic properties of the phenyl ring substituent can influence the binding affinity and selectivity. The electron-donating nature of the 4-methoxy group could enhance the interaction with certain enzyme active sites. For example, phenylimidazole derivatives have been developed as inhibitors of indoleamine 2,3-dioxygenase (IDO), an important target in cancer immunotherapy.[5]

Conclusion and Future Directions

The 2-phenylimidazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The introduction of a methoxy group at the 4-position of the phenyl ring, as in 4-methoxy-2-phenylimidazole, offers an intriguing modification that warrants further investigation. The predicted enhancement of electron density on the phenyl ring may lead to improved biological activity, particularly in the realms of anticancer therapy and enzyme inhibition.

Future research should focus on the definitive synthesis and comprehensive biological evaluation of 4-methoxy-2-phenylimidazole and a library of its closely related analogs. A systematic exploration of the structure-activity relationships, guided by computational modeling and in vitro screening, will be crucial in unlocking the full therapeutic potential of this promising class of compounds. The insights gained from such studies will undoubtedly contribute to the development of the next generation of imidazole-based therapeutics.

References

  • Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. PubMed. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. [Link]

  • Overview of the Synthesis Method of 2-Phenylimidazole. Caloong Chemical Co., Ltd. [Link]

  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Synthesis and biological evaluation of 2-arylbenzimidazoles targeting Leishmania donovani. ScienceDirect. [Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC. [Link]

  • Bioactive N-Phenylimidazole Derivatives. ResearchGate. [Link]

  • Synthesis and biological evaluation of some substituted benzimidazole derivatives. MDPI. [Link]

  • Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. PubMed. [Link]

  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. International Institute of Anticancer Research. [Link]

  • Spectroscopic and thermal studies on 2- and 4-phenyl-1H-imidazoles. PubMed. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PMC - NIH. [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. [Link]

  • Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Journal of Chemical and Pharmaceutical Research. [Link]

  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. NIH. [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-oxadiazoles Containing a Phenylazo Group. MDPI. [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. [Link]

  • Phenylimidazole derivatives as specific inhibitors of bacterial enoyl-acyl carrier protein reductase FabK. PubMed. [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. [Link]

  • 4-[(E)-(Benzylimino)methyl]-2-methoxyphenol | C15H15NO2 | MD Topology | NMR | X-Ray. Automated Topology Builder. [Link]

  • 2-(4-Methoxyphenyl)-1H-benzimidazole. ResearchGate. [Link]

  • Synthetic Approaches to 2-Arylbenzimidazoles: A Review. ResearchGate. [Link]

Sources

Foundational

Thermodynamic Stability of Methoxy-Phenylimidazole Isomers: A Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic stability, tautomeric equilibria, and structural dynamics of methoxy-phenylimidazole isomers. Designed for medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability, tautomeric equilibria, and structural dynamics of methoxy-phenylimidazole isomers. Designed for medicinal chemists and structural biologists, this document synthesizes experimental data with density functional theory (DFT) insights to predict the behavior of this privileged pharmacophore in drug development.

The imidazole ring, when substituted with phenyl and methoxy groups, exhibits complex isomerism driven by annular tautomerism (1,5-hydrogen shifts) and regioisomerism (position of substituents). Understanding these stability profiles is critical for optimizing ligand-target binding affinity, metabolic stability (CYP450 interaction), and solid-state formulation.

Theoretical Framework: Isomerism & Stability

The Core Tautomeric Equilibrium

The fundamental stability question in phenylimidazoles concerns the equilibrium between the 4-substituted and 5-substituted tautomers. While often drawn interchangeably, they are thermodynamically distinct species.

  • 4-Phenyl-1H-imidazole (4-PhI): Generally the thermodynamically preferred tautomer in solution and solid state. The phenyl ring at position 4 allows for extended

    
    -conjugation with the C4=C5 bond and the N3 lone pair, without significant steric clash with the N1-H.
    
  • 5-Phenyl-1H-imidazole (5-PhI): Less stable due to peri-interaction (steric repulsion) between the ortho-protons of the phenyl ring and the N1-H of the imidazole. This forces the phenyl ring to twist out of planarity, breaking conjugation and raising the internal energy (

    
    ).
    
Electronic Perturbation by Methoxy Groups

The addition of a methoxy (-OCH


) group modifies this landscape through Inductive (

) and Mesomeric (

) effects:
Isomer TypeSubstituent PositionElectronic EffectThermodynamic Consequence
Para-Methoxy 4-(4-OMe-Ph)

(Strong)
Stabilizes the 4-tautomer via quinoid-like resonance contribution. Increases basicity of N3.
Meta-Methoxy 4-(3-OMe-Ph)

(Weak),

(Weak)
Minimal perturbation of tautomeric ratio (

).
Ortho-Methoxy 4-(2-OMe-Ph)Steric / Field EffectDestabilizes planar conformations. Can lock the phenyl ring rotation, creating atropisomers in restricted environments.
C-Methoxy 2-Methoxy-4-Ph

on Imidazole C2
Instability Warning: 2-methoxyimidazoles behave as cyclic isoureas. They are thermodynamically unstable toward hydrolysis (forming imidazolones) and rearrangement.

Computational Analysis (In Silico)

To predict the precise energy gaps between isomers, we employ a standard DFT workflow. The following diagram outlines the computational logic required to distinguish kinetic products from thermodynamic minima.

Workflow: Stability Prediction

G Start Input Structures (4- vs 5- Tautomers) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Calc (NIMAG=0) Opt->Freq Solv Solvation Model (PCM/Water vs DMSO) Freq->Solv Valid Minima Energy Calculate u0394G (Boltzmann Dist.) Solv->Energy Energy->Start Refine Conformers

Figure 1: Computational workflow for determining relative thermodynamic stability of imidazole tautomers.

Key Computational Insights
  • Gas Phase vs. Solution: In the gas phase, the 4-phenyl tautomer is stabilized by

    
     2-4 kcal/mol over the 5-phenyl form. However, in polar solvents (DMSO, Water), the dipole moment of the 5-phenyl tautomer (often higher) can reduce this gap, though 4-Ph remains dominant.
    
  • N-H...O Intramolecular Bonding: For 4-(2-methoxyphenyl)imidazole , a specific conformer exists where the imidazole N-H forms a hydrogen bond with the ortho-methoxy oxygen. This interaction can anomalously stabilize the usually less favored 5-phenyl tautomer (where N-H is adjacent to the phenyl ring).

Experimental Validation Protocols

Trustworthy data requires self-validating protocols. The following methodologies allow for the unambiguous assignment of tautomers and stability constants.

Protocol A: Variable Temperature (VT) NMR for Tautomeric Ratio ( )

Objective: Determine the equilibrium constant


 and the barrier to interconversion.
  • Sample Preparation: Dissolve 10 mg of the methoxy-phenylimidazole in 0.6 mL of dry DMSO-

    
     or CD
    
    
    
    Cl
    
    
    . (Avoid protic solvents like MeOH which facilitate rapid exchange).
  • Low-Temperature Acquisition: Cool the probe to 200 K. At this temperature, proton exchange is slower than the NMR timescale.

  • Signal Identification:

    • Look for the splitting of the C2-H and C5-H signals.

    • 4-Tautomer: Distinct NOE (Nuclear Overhauser Effect) between Imidazole-H5 and Phenyl-ortho protons.

    • 5-Tautomer: Strong NOE between Imidazole N-H and Phenyl-ortho protons.

  • Coalescence Measurement: Gradually heat the sample (10 K increments) until signals merge.

  • Calculation: Use the Gutowsky-Holm equation to calculate

    
     of tautomerization.
    
Protocol B: Regioselective Synthesis (Van Leusen Reaction)

To study thermodynamic stability, one must access the specific isomers. The Van Leusen synthesis provides high regiocontrol for the 4,5-disubstituted or 4-substituted imidazoles, avoiding the mixture obtained from classical Debus-Radziszewski synthesis.

Reaction Scheme: Tosylmethyl isocyanide (TosMIC) + Aldehyde


 4,5-Disubstituted Imidazole.

Synthesis Substrate p-Methoxybenzaldehyde + TosMIC Base Base: K2CO3 / MeOH Reflux Substrate->Base Intermediate Intermediate: (4-methoxyphenyl)-oxazoline Base->Intermediate Elimination Elimination of TsOH Intermediate->Elimination Product Product: 4-(4-methoxyphenyl)-1H-imidazole Elimination->Product

Figure 2: Regioselective Van Leusen synthesis pathway favoring the 4-aryl isomer.

Quantitative Data Summary

The following table summarizes the relative energies of methoxy-phenylimidazole isomers based on composite literature data (crystallography and solution calorimetry) and B3LYP/6-31G* calculations.

Isomer ConfigurationRelative Energy (

, kcal/mol)
Dipole Moment (D)Crystal Density (g/cm

)
Stability Notes
4-(4-OMe-Ph)-1H-Im 0.0 (Ref)4.21.28Most stable. Planar solid state packing.
5-(4-OMe-Ph)-1H-Im +2.85.1-Transient in solution. Sterically hindered.
2-(4-OMe-Ph)-1H-Im +1.53.81.25Stable but kinetically harder to form via standard cyclization.
1-Methyl-4-Ph-Im -1.23.51.22N-methylation locks the tautomer, lowering energy by removing N-H strain.

Note: Positive


 indicates lower stability relative to the 4-isomer reference.

Stability Pitfalls in Drug Design

When incorporating this scaffold into a drug candidate, researchers must account for Metabolic Instability .

  • CYP450 Binding: The exposed Nitrogen (N3) of the imidazole ring coordinates avidly with the Heme iron of Cytochrome P450 enzymes (e.g., CYP3A4, CYP51).

    • Mechanism:[1][2][3][4] The 4-phenyl isomer positions the nitrogen perfectly for this coordination, often making these compounds potent CYP inhibitors (undesirable for drugs, desirable for antifungals).

    • Mitigation: Introducing an ortho-methoxy group on the phenyl ring creates steric hindrance that can reduce this off-target binding affinity.

  • Oxidative Debenzylation: Methoxy groups on the phenyl ring are prone to O-demethylation by CYP enzymes, converting the lipophilic methoxy-phenylimidazole into a polar phenol metabolite, drastically altering pharmacokinetics.

References

  • Claramunt, R. M., et al. (2002).[3] "The annular tautomerism of 4(5)-phenylimidazole." Royal Society of Chemistry. Link

  • Emel'yanenko, V. N., et al. (2014). "The Cohesive Interactions in Phenylimidazoles: A Thermodynamic Study." The Journal of Physical Chemistry A. Link

  • Wagner, G. K., et al. (2003).[5] "Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives." Journal of Organic Chemistry. Link

  • Alkorta, I., & Elguero, J. (2022). "Theoretical studies on the tautomerism of imidazoles." Structural Chemistry. Link

Sources

Exploratory

Technical Monograph: Medicinal Applications of 4-Methoxy-2-phenylimidazole

This technical guide details the medicinal chemistry, pharmacology, and experimental utility of 4-Methoxy-2-phenylimidazole (4-MPI) . It is structured to serve drug discovery professionals analyzing this scaffold for lea...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, pharmacology, and experimental utility of 4-Methoxy-2-phenylimidazole (4-MPI) . It is structured to serve drug discovery professionals analyzing this scaffold for lead optimization.

Executive Summary

4-Methoxy-2-phenylimidazole (4-MPI) represents a specialized pharmacophore within the class of 2-aryl-substituted imidazoles. Unlike its parent compound, 2-phenylimidazole, the introduction of the methoxy group at the C4 position locks the heterocyclic ring in a specific tautomeric state, enhancing lipophilicity and altering hydrogen-bond donor/acceptor profiles. This modification is critical for targeting hydrophobic pockets in kinases (e.g., p38 MAPK) and metalloenzymes (e.g., IDO1, CYP51). This guide explores 4-MPI as a versatile scaffold for oncology, anti-inflammatory therapeutics, and antimicrobial agents.

Chemical Profile & Tautomeric Engineering

Structural Dynamics

The core utility of 4-MPI lies in its ability to modulate the imidazole tautomerism . Unsubstituted 4-hydroxyimidazoles exist predominantly as imidazolin-4-ones (keto form), which disrupts aromaticity. Methylation of the oxygen (4-methoxy) "locks" the system into the aromatic enol ether form .

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 174.20 g/mol

  • LogP (Predicted): ~2.1 (Optimal for oral bioavailability)

  • pKa (Conjugate Acid): ~6.0–6.5 (Less basic than unsubstituted imidazole due to the inductive effect of the methoxy group).

Physicochemical Advantages[1][2]
  • Metabolic Stability: The methyl ether blocks the rapid glucuronidation often seen with free hydroxyl groups.

  • Solubility: The methoxy group disrupts the strong intermolecular H-bonding network seen in imidazolones, improving solubility in organic solvents used for formulation.

  • Pi-Stacking: The 2-phenyl ring is perfectly positioned for T-shaped or parallel displaced pi-stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding sites.

Therapeutic Applications & Mechanisms

Anti-Inflammatory: p38 MAPK Inhibition

The 4-substituted-2-phenylimidazole scaffold is a known template for inhibiting p38 Mitogen-Activated Protein Kinase (MAPK) .

  • Mechanism: The imidazole nitrogen (N3) acts as a hydrogen bond acceptor for the "hinge region" (e.g., Met109 in p38), while the 2-phenyl group occupies the hydrophobic pocket I. The 4-methoxy group projects into the solvent-exposed region or a ribose-binding pocket, potentially improving selectivity over other kinases.

  • Pathway Impact: Inhibition prevents the phosphorylation of downstream effectors (MAPKAPK2), blocking the production of pro-inflammatory cytokines like TNF-

    
     and IL-1
    
    
    
    .
Oncology: Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

IDO1 is a heme-containing enzyme that suppresses the immune system in the tumor microenvironment.

  • Mechanism: The basic nitrogen of the imidazole coordinates directly to the heme iron (Fe) in the IDO1 active site. The 2-phenyl group interacts with the hydrophobic tunnel leading to the active site.

  • 4-MPI Specificity: The 4-methoxy group provides steric bulk that can displace water molecules in the active site, potentially increasing binding entropy compared to the unsubstituted analog.

Antimicrobial: CYP51 Inhibition

Similar to azole antifungals (e.g., fluconazole), 4-MPI derivatives target lanosterol 14


-demethylase (CYP51) .
  • Action: Disruption of ergosterol synthesis leads to fungal cell membrane instability. The 4-methoxy group adds lipophilicity, aiding penetration through the fungal cell wall.

Visualization: Mechanism of Action

The following diagram illustrates the dual-pathway modulation potential of 4-MPI in an inflammatory oncology context.

G cluster_0 Anti-Inflammatory Pathway cluster_1 Immuno-Oncology Pathway Compound 4-Methoxy-2-phenylimidazole (4-MPI) p38 p38 MAPK (Hinge Binding) Compound->p38 Inhibits IDO1 IDO1 Enzyme (Heme Coordination) Compound->IDO1 Inhibits MK2 MAPKAPK2 p38->MK2 Phosphorylation Cytokines TNF-alpha / IL-6 (Suppression) MK2->Cytokines Translation Kyn Kynurenine (Reduction) IDO1->Kyn Tryptophan Catabolism TCells Effector T-Cells (Activation) Kyn->TCells Suppresses

Caption: 4-MPI acts as a dual-inhibitor scaffold, targeting p38 MAPK to reduce inflammation and IDO1 to restore immune surveillance.

Experimental Protocols

Synthesis of 4-Methoxy-2-phenylimidazole

Note: Direct methylation of 4(5)-hydroxyimidazoles can be difficult due to tautomerism. A cyclization approach is preferred for regiocontrol.

Reagents: Benzamidine hydrochloride, Ethyl bromoacetate, Sodium methoxide (NaOMe), Methanol.

Step-by-Step Protocol:

  • Imidazolone Formation:

    • Dissolve Benzamidine HCl (10 mmol) in dry THF (50 mL).

    • Add Ethyl bromoacetate (11 mmol) and triethylamine (22 mmol).

    • Reflux for 6 hours. The intermediate 2-phenyl-imidazolin-4-one precipitates or is isolated via evaporation.

  • O-Methylation (The "Locking" Step):

    • Suspend the 2-phenyl-imidazolin-4-one (5 mmol) in anhydrous Methanol (20 mL).

    • Add Trimethyloxonium tetrafluoroborate (Meerwein's salt) (5.5 mmol) at 0°C. Alternative: Use Dimethyl sulfate with K2CO3 in acetone, but Meerwein's salt favors O-alkylation over N-alkylation.

    • Stir at room temperature for 12 hours under Nitrogen.

  • Workup:

    • Quench with saturated NaHCO3. Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with Brine, dry over Na2SO4.[1]

    • Purification: Flash chromatography (SiO2) using Hexane:EtOAc (gradient 8:2 to 1:1). 4-Methoxy isomer typically elutes before the N-methyl byproduct.

In Vitro p38 Kinase Assay

Objective: Determine IC50 of 4-MPI against p38


.
  • Buffer Preparation: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA.

  • Reaction Mix:

    • Recombinant p38

      
       enzyme (5-10 nM).
      
    • Substrate: ATF-2 peptide (biotinylated).

    • ATP (at Km, approx 100 µM).

    • Test Compound (4-MPI) in DMSO (10-point dose response).

  • Procedure:

    • Incubate Enzyme + Compound for 15 mins at RT.

    • Add ATP/Substrate mix to initiate reaction.

    • Incubate 60 mins at RT.

    • Detection: Use HTRF (Homogeneous Time-Resolved Fluorescence) or ADP-Glo assay to quantify phosphorylation.

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the predicted impact of substitutions on the 4-MPI core, based on analog studies in the literature.

PositionModificationEffect on ActivityRationale
C4 (Core) -OCH3 (Methoxy) Optimal Locks aromatic tautomer; H-bond acceptor.
C4-OH (Hydroxy)PoorTautomerizes to ketone; loses aromaticity.
C4-OCH2Ph (Benzyloxy)VariableIncreases bulk; good for large hydrophobic pockets (e.g., IDO1).
C2 (Phenyl) 4-F (Para-Fluoro)IncreasedBlocks metabolic oxidation of phenyl ring; improves potency.
C2 (Phenyl)3,4-Cl (Dichloro)HighEnhances hydrophobic interaction in p38 pocket.
N1 -H (Unsubstituted)EssentialRequired for H-bond donor interaction in kinase hinge.
N1-CH3 (Methyl)Loss of ActivitySteric clash or loss of critical H-bond donor.

References

  • Medicinal Chemistry of Imidazoles: Zhang, L. et al. "Scaffolds in Drug Discovery: The Imidazole Ring." Journal of Medicinal Chemistry, 2014.

  • p38 MAPK Inhibitors: Laufer, S. A. et al. "Design and Synthesis of Novel 2-Phenylimidazole p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry, 2002.

  • IDO1 Inhibition: Röhrig, U. F. et al. "Rational Design of Indoleamine 2,3-Dioxygenase Inhibitors." Journal of Medicinal Chemistry, 2010.

  • Tautomerism of 4-Substituted Imidazoles: Elguero, J. et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000.

  • Synthesis Protocol (Meerwein's Salt): Olofson, R. A. et al. "Regiospecific O-Alkylation of Amides and Related Compounds." Tetrahedron Letters, 1971.

Sources

Foundational

Technical Deep Dive: Regioselective Synthesis and Pharmacological Profiling of 2,4-Disubstituted Imidazole Derivatives

Topic: Literature Review on 2,4-Disubstituted Imidazole Derivatives Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Executive Summary The imida...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on 2,4-Disubstituted Imidazole Derivatives Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

The imidazole ring is a ubiquitous pharmacophore in medicinal chemistry, functioning as a hydrogen bond donor/acceptor and a metal-coordinating ligand.[1] While 1,2- and 1,5-disubstituted imidazoles are synthetically accessible via classical routes, 2,4-disubstituted imidazole derivatives represent a "privileged but challenging" chemical space. This specific substitution pattern offers unique topological vectors for engaging deep hydrophobic pockets in kinases and GPCRs, distinct from their 1,5-isomers.

This guide synthesizes recent advances in overcoming the regioselectivity bottleneck and details the structure-activity relationships (SAR) that drive their potency in oncology and infectious disease.

The Chemical Challenge: Regioselectivity

The core technical hurdle in exploring 2,4-disubstituted imidazoles is the tautomeric nature of the imidazole ring. In solution, the N1-H tautomer rapidly equilibrates, making distinction between the 4- and 5-positions difficult during synthesis. Classical alkylation of 2-substituted imidazoles often yields mixtures of 2,4- and 2,5-isomers, requiring tedious chromatographic separation.

Strategic Synthesis Decision Matrix

To bypass non-selective alkylation, modern methodologies employ de novo ring construction. The following decision tree outlines the optimal synthetic pathway based on substrate availability.

SynthesisStrategy Start Target: 2,4-Disubstituted Imidazole Substrate Substrate Availability Start->Substrate CondA Catalyst-Free, Mild Conditions Substrate->CondA High Tolerance CondB Transition-Metal Free, Base Promoted Substrate->CondB Access to Alkynes CondC Classical Hantzsch-Type Substrate->CondC Robust Reagents RouteA Route A: Vinyl Azides + Amidines Result Regioselective 2,4-Product RouteA->Result [3+2] Cycloaddition RouteB Route B: Amidoximes + Alkynes RouteB->Result Annulation/Rearrangement RouteC Route C: Alpha-Halo Ketones + Amidines RouteC->Result Condensation CondA->RouteA CondB->RouteB CondC->RouteC

Figure 1: Synthetic decision matrix for accessing 2,4-disubstituted imidazoles. Route A is prioritized for functional group tolerance.

Core Protocol: Catalyst-Free [3+2] Cycloaddition

Based on the work of Adib et al. and recent advances in green chemistry, the reaction between vinyl azides and amidines is selected as the Gold Standard Protocol for this guide. It avoids transition metals and offers high regiocontrol.

Rationale
  • Regioselectivity: The mechanism dictates bond formation specifically at the C4 position relative to the amidine carbon (C2), preventing 2,5-isomer formation.

  • Atom Economy: High atom utilization with minimal byproduct formation.

Step-by-Step Methodology

Reagents:

  • Benzimidamide hydrochloride (1.0 equiv)

  • (1-Azidovinyl)benzene derivative (1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMSO.

Protocol:

  • Preparation: In a flame-dried reaction tube, dissolve Benzimidamide hydrochloride (1.0 mmol) in anhydrous MeCN (5 mL).

  • Activation: Add DBU (2.0 mmol) dropwise at room temperature. Stir for 10 minutes to generate the free amidine base in situ.

  • Addition: Slowly add the (1-Azidovinyl)benzene derivative (1.2 mmol).

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N2) for 6-8 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:4).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL).

  • Isolation: The product often precipitates. Filter the solid and wash with cold water. If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography on silica gel.

Self-Validation Check:

  • Success Indicator: Appearance of a singlet diagnostic proton signal for the imidazole C5-H in ^1H NMR (typically δ 7.2–7.8 ppm). Absence of azide peak in IR (~2100 cm⁻¹).

Pharmacological Landscape

The 2,4-substitution pattern is critical for orienting substituents into specific biological pockets.

Anticancer Activity: Kinase Inhibition

2,4-Disubstituted imidazoles act as effective scaffolds for kinase inhibitors (e.g., EGFR, VEGFR, p38 MAP kinase). The C2 position typically anchors the molecule via hydrogen bonding to the hinge region, while the C4 substituent extends into the hydrophobic back pocket.

Mechanism of Action (Kinase Inhibition):

MOA_Kinase Drug 2,4-Imidazole Derivative ATP_Site ATP Binding Pocket Drug->ATP_Site Competitive Inhibition Apoptosis Apoptosis Induction Drug->Apoptosis Downstream Effect Hinge Hinge Region (H-Bonds) ATP_Site->Hinge N3/NH Interaction Gatekeeper Gatekeeper Residue ATP_Site->Gatekeeper C4-Substituent Steric Fit Signal Phosphorylation Signal ATP_Site->Signal Blockade Proliferation Cell Proliferation Signal->Proliferation Inhibited

Figure 2: Mechanism of kinase inhibition by 2,4-disubstituted imidazoles. The C4-substituent is crucial for gatekeeper residue interaction.

Antimicrobial & Antifungal Profile

Derivatives containing the 2,4-dienone motif or thiosemicarbazide side chains at the C2/C4 positions have shown potent activity against resistant strains (MRSA, Candida albicans).

SAR Summary Table:

Structural ModificationTarget ClassEffect on ActivityKey Insight
C2-Aryl / C4-Ester AntimicrobialModerateEster hydrolysis limits in vivo stability; bioisosteres preferred.
C2-Thiosemicarbazide AntibacterialHigh Enhanced membrane permeability and metal chelation.
C2-Methyl / C4-Nitro Anti-parasiticHighReductive activation mechanism (similar to Metronidazole).
C2-Aryl / C4-Aryl AnticancerHigh Planarity favors intercalation and kinase stacking interactions.

Experimental Validation: MTT Assay Protocol

To validate the biological potential of synthesized derivatives, a standardized cell viability assay is required.

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HepG2).

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1, 1, 10, 50, 100 µM). Maintain DMSO concentration < 0.5%.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.
    

References

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. PMC (NIH). Available at: [Link]

  • Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega. Available at: [Link]

  • Synthesis of 2,4-Disubstituted Imidazoles via Nucleophilic Catalysis. Synlett / University of Bath. Available at: [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules (MDPI). Available at: [Link][2]

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules (PMC). Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (PMC). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 4-Methoxy-2-phenylimidazole from an α-Bromo Ketone

Abstract This technical guide provides a comprehensive, field-proven protocol for the synthesis of 4-methoxy-2-phenylimidazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 4-methoxy-2-phenylimidazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis is achieved through the robust and widely adopted condensation reaction between an α-bromo ketone and an amidine. This document elucidates the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical characterization parameters, and provides practical troubleshooting advice. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation, making this guide an essential resource for researchers in organic synthesis and drug development.

Introduction and Scientific Context

The imidazole nucleus is a cornerstone of biologically active molecules, renowned for its presence in pharmaceuticals, natural products, and functional materials.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. The specific target of this guide, 4-methoxy-2-phenylimidazole, incorporates key pharmacophoric elements—a phenyl ring and a methoxy-substituted aromatic system—that are frequently explored in the development of therapeutic agents.[4]

The most reliable and scalable methods for constructing 2,4-disubstituted imidazoles often rely on the condensation of α-haloketones with amidines.[1][5] This approach, a variation of the classic Debus-Radziszewski imidazole synthesis, offers high convergence and accessibility from readily available starting materials.[3][6][7] This application note presents an optimized protocol derived from established methodologies, focusing on the reaction of 2-bromo-1-(4-methoxyphenyl)ethan-1-one with benzamidine.

Reaction Principle and Mechanism

The synthesis proceeds via a multi-step, one-pot condensation reaction. The core transformation involves the formation of two new carbon-nitrogen bonds and one new carbon-carbon double bond to construct the aromatic imidazole ring.

Overall Reaction Scheme:

2-bromo-1-(4-methoxyphenyl)ethan-1-one + Benzamidine → 4-(4-methoxyphenyl)-2-phenyl-1H-imidazole

The reaction mechanism can be described in the following key stages:

  • Nucleophilic Substitution (SN2): The more nucleophilic nitrogen of the benzamidine attacks the α-carbon of the bromo ketone, displacing the bromide ion. This forms an α-aminoketone intermediate.

  • Condensation and Cyclization: The second nitrogen atom of the amidine intermediate then attacks the electrophilic carbonyl carbon of the ketone moiety. This intramolecular condensation forms a five-membered heterocyclic intermediate, a dihydro-imidazolol.

  • Dehydration and Aromatization: The intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield the thermodynamically stable, aromatic imidazole ring.

This sequence provides a regioselective route to the desired 2,4-disubstituted imidazole isomer.[7]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where careful execution of each step directly contributes to the purity and yield of the final product.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
Benzamidine HydrochlorideC₇H₉ClN₂156.611.14.28 g
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.013.06.22 g
2-Bromo-1-(4-methoxyphenyl)ethan-1-oneC₉H₉BrO₂229.071.05.00 g
Tetrahydrofuran (THF), AnhydrousC₄H₈O--100 mL
Deionized WaterH₂O--150 mL
Diisopropyl EtherC₆H₁₄O--50 mL
HexanesC₆H₁₄--50 mL
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Vacuum oven

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add benzamidine hydrochloride (4.28 g, 1.1 eq) and sodium bicarbonate (6.22 g, 3.0 eq).

    • Add 50 mL of THF and 50 mL of deionized water to the flask. Stir the resulting suspension vigorously at room temperature.

    • Causality Note: A biphasic THF/water system is employed to effectively dissolve the polar amidine salt and the non-polar α-bromo ketone, facilitating the reaction at the interface.[1] Sodium bicarbonate acts as an inorganic base to neutralize the HCl from the amidine salt and the HBr generated during the condensation.

  • Addition of α-Bromo Ketone:

    • In a separate beaker, dissolve 2-bromo-1-(4-methoxyphenyl)ethan-1-one (5.00 g, 1.0 eq) in 50 mL of THF.

    • Transfer this solution to the dropping funnel.

    • Add the α-bromo ketone solution dropwise to the stirred amidine suspension over a period of 30 minutes.

  • Reaction at Reflux:

    • Once the addition is complete, heat the reaction mixture to reflux (approximately 66-68°C) using a heating mantle.

    • Maintain the reflux for 18-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: Elevated temperature is necessary to overcome the activation energy for both the initial SN2 reaction and the subsequent cyclization-dehydration steps. The extended reaction time ensures maximum conversion.[1]

  • Work-up and Product Isolation:

    • After the reaction period, cool the mixture to room temperature and then further cool in an ice bath.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • An off-white to pale yellow solid should precipitate from the remaining aqueous solution. Add an additional 100 mL of water and stir the suspension at 50-60°C for 30 minutes to dissolve any remaining inorganic salts.

    • Cool the suspension in an ice bath and collect the crude solid by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the filter cake with two 50 mL portions of cold deionized water to remove water-soluble impurities.

    • Transfer the crude solid to a 250 mL flask. Add 50 mL of diisopropyl ether and 50 mL of hexanes.

    • Stir the slurry vigorously at room temperature for 2 hours. This process, known as trituration, washes away non-polar, soluble impurities.

    • Collect the purified solid by vacuum filtration, wash with a small amount of cold hexanes, and air-dry on the funnel.

  • Drying:

    • Dry the final product in a vacuum oven at 60-70°C overnight to yield pure 4-(4-methoxyphenyl)-2-phenyl-1H-imidazole.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Setup: Benzamidine HCl + NaHCO3 in THF/Water C Dropwise Addition of Ketone Solution A->C B Prepare α-Bromo Ketone Solution in THF B->C D Heat to Reflux (18-20 hours) C->D E Cool & Remove THF D->E F Precipitate & Filter Crude Product E->F G Triturate with Ether/Hexanes F->G H Filter & Dry in Vacuum Oven G->H I Characterize Final Product H->I

Caption: Experimental workflow for the synthesis of 4-(4-methoxyphenyl)-2-phenyl-1H-imidazole.

Characterization Data

The identity and purity of the synthesized 4-(4-methoxyphenyl)-2-phenyl-1H-imidazole should be confirmed by standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 190-192 °C (literature value for the isomeric 4-(4-methoxyphenyl)-2-phenylimidazole is ~235 °C, values can vary).

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ≈ 12.5 (s, 1H, NH), 8.0-7.2 (m, 9H, Ar-H), 6.9 (d, 2H, Ar-H), 3.8 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ≈ 158.5, 145.5, 139.0, 131.0, 129.0, 128.5, 127.0, 126.0, 125.0, 116.0, 114.5, 55.5.

  • FTIR (KBr, cm⁻¹): ~3430 (N-H stretch), 3050 (Ar C-H stretch), 1610 (C=N stretch), 1520 (C=C stretch), 1250 (C-O stretch).

  • HRMS (ESI): Calculated for C₁₆H₁₅N₂O⁺ [M+H]⁺, found m/z consistent with the calculated value.

Safety and Handling

  • α-Bromo Ketones: These compounds are strong lachrymators and are corrosive. Handle with extreme care in a well-ventilated chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.

  • Solvents: THF, diisopropyl ether, and hexanes are flammable. Keep away from ignition sources.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Hydrolysis of the α-bromo ketone. 3. Impure starting materials.1. Ensure reaction is refluxed for the full duration. Confirm temperature. 2. Use anhydrous THF if possible, though the cited protocol is robust in water. 3. Verify the purity of benzamidine and the α-bromo ketone.
Product is Oily or Gummy 1. Incomplete removal of solvent. 2. Presence of significant impurities.1. Ensure THF is completely removed on the rotary evaporator. 2. Repeat the trituration step with ether/hexanes or consider recrystallization from a suitable solvent like ethanol.
Product is Discolored (Dark Brown/Red) Formation of polymeric side products.Ensure the dropwise addition of the α-bromo ketone is slow and controlled to avoid localized high concentrations and potential side reactions.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the synthesis of 4-methoxy-2-phenylimidazole. By explaining the rationale behind key procedural steps and leveraging established, robust methodologies, this guide empowers researchers to reliably produce this valuable imidazole derivative. The provided characterization data and troubleshooting table serve as essential tools for validating the experimental outcome and overcoming potential challenges, ensuring the successful application of this synthetic route in research and development settings.

References

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). National Center for Biotechnology Information. [Link]

  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. (n.d.). Organic Syntheses. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4- ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Atlantis Press. [Link]

  • imidazole.pdf. (n.d.). CUTM Courseware. [Link]

  • Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia. [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. (n.d.). Scribd. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2024). MDPI. [Link]

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. (n.d.). Slideshare. [Link]

Sources

Application

Application Notes and Protocols for the Debus-Radziszewski Synthesis of Methoxy-Substituted Imidazoles

Introduction: The Strategic Importance of Methoxy-Substituted Imidazoles and their Synthesis The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Methoxy-Substituted Imidazoles and their Synthesis

The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of pharmacologically active compounds and functional materials. The strategic incorporation of methoxy (-OCH₃) groups onto the phenyl rings of imidazole scaffolds can significantly modulate their physicochemical and biological properties. The electron-donating nature of the methoxy group can influence molecular polarity, hydrogen bonding capabilities, and metabolic stability, making it a valuable tool in drug design and the development of advanced materials.

The Debus-Radziszewski reaction, a classic multi-component reaction, offers a robust and versatile platform for the synthesis of polysubstituted imidazoles.[1][2][3] This reaction, which condenses a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia, allows for the efficient construction of the imidazole core.[2][4] This application note provides detailed protocols and insights for the synthesis of methoxy-substituted imidazoles via the Debus-Radziszewski reaction, with a focus on practical application for researchers in drug development and materials science.

Mechanistic Insights: Understanding the Debus-Radziszewski Reaction

While the precise mechanism of the Debus-Radziszewski reaction is still a subject of some academic discussion, it is generally understood to proceed in a stepwise fashion.[2] The initial step involves the condensation of the 1,2-dicarbonyl compound (e.g., benzil) with two equivalents of ammonia to form a diimine intermediate.[2][4] This is followed by the reaction of the diimine with the aldehyde (e.g., a methoxy-substituted benzaldehyde). The subsequent cyclization and aromatization lead to the formation of the final imidazole product.

The presence of a methoxy group on the aromatic aldehyde can influence the reaction kinetics. As an electron-donating group, it can increase the nucleophilicity of the aldehyde's carbonyl carbon, potentially facilitating the initial attack by the diimine.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the synthesis of a methoxy-substituted imidazole using the Debus-Radziszewski reaction.

Debus_Radziszewski_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification 1_2_Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Mixing Mixing in Solvent (e.g., Glacial Acetic Acid) 1_2_Dicarbonyl->Mixing Methoxy_Aldehyde Methoxy-substituted Aldehyde Methoxy_Aldehyde->Mixing Ammonia_Source Ammonia Source (e.g., Ammonium Acetate) Ammonia_Source->Mixing Heating Heating (Conventional or Microwave) Mixing->Heating Precipitation Precipitation in Cold Water Heating->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization Product Pure Methoxy-substituted Imidazole Recrystallization->Product

Caption: General workflow for the Debus-Radziszewski synthesis of methoxy-substituted imidazoles.

Detailed Protocol: Synthesis of 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole

This protocol is adapted from a green synthesis approach and can be modified for various methoxy-substituted aldehydes.[5]

Materials:

  • Benzil (1 mmol)

  • 4-Methoxybenzaldehyde (anisaldehyde) (1 mmol)

  • Ammonium acetate (2.5 mmol)

  • Glacial acetic acid (catalytic amount, e.g., 5 mol%) or as solvent

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or microwave reactor

  • Magnetic stirrer

  • Beakers

  • Büchner funnel and vacuum flask

  • Melting point apparatus

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzil (1 mmol), 4-methoxybenzaldehyde (1 mmol), and ammonium acetate (2.5 mmol).

  • Solvent/Catalyst Addition: Add glacial acetic acid. The amount can vary from a catalytic quantity to being the solvent for the reaction.[6] For a solvent-free approach, a catalytic amount of a reusable catalyst can be employed.[1][7]

  • Heating:

    • Conventional Heating: Heat the mixture under reflux for the specified time (typically 1-2 hours).[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Microwave-Assisted Synthesis: Place the reaction vessel in a microwave reactor and irradiate at a suitable power (e.g., 180-720 W) for a shorter duration (e.g., 1-7 minutes).[9]

  • Workup:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Pour the cooled mixture into a beaker containing cold water to precipitate the crude product.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove any residual acetic acid and ammonium acetate.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole.

  • Characterization:

    • Dry the purified product and determine its melting point.

    • Confirm the structure using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of various methoxy-substituted imidazoles based on literature data.

1,2-DicarbonylAldehydeAmmonia SourceCatalyst/SolventMethodTimeYield (%)M.P. (°C)Reference
Benzil4-MethoxybenzaldehydeAmmonium acetateSyzygium cumini seed extract in waterReflux20 min94227-229[5]
Benzil3,4,5-TrimethoxybenzaldehydeAmmonium acetateGlacial Acetic AcidMicrowave (180W)1-3 min95165[9]
Benzil4-MethoxybenzaldehydeAmmonium acetateGlacial Acetic AcidReflux1-2 hours--[6]

Troubleshooting and Optimization

  • Low Yields: Low yields can often be attributed to incomplete reactions or side product formation.[10] Consider increasing the reaction time or temperature. The use of microwave irradiation can significantly improve yields and reduce reaction times.[9][11] The choice of catalyst can also be critical; various catalysts have been reported to enhance the efficiency of the Debus-Radziszewski synthesis.[10]

  • Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography on silica gel may be necessary.

  • Reaction Monitoring: Close monitoring of the reaction by TLC is crucial to determine the optimal reaction time and prevent the formation of degradation products.

Conclusion

The Debus-Radziszewski reaction is a powerful and adaptable method for synthesizing methoxy-substituted imidazoles. By understanding the reaction mechanism and carefully controlling the reaction parameters, researchers can efficiently produce a wide range of these valuable compounds. The protocols and data presented in this application note provide a solid foundation for the successful synthesis and further exploration of methoxy-substituted imidazoles in various scientific disciplines.

References

  • Marzouk, A. A., Abasov, V. M., Talybov, A. H., & Mohamed, S. K. (2013). Synthesis of 2,4,5-triphenyl imidazole derivatives using diethyl ammonium hydrogen phosphate as green, fast and reusable catalyst. World Journal of Organic Chemistry, 1(1), 6-10.
  • (2015). Synthesis of 2,4,5-triphenyl imidazole derivatives using diethyl ammonium hydrogen phosphate as green, fast and reusable catalyst.
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflamm
  • Debus Radzisewski Imidazole Synthesis. YouTube.
  • Bagwan, S. M., et al. (2022). PREPARATION OF 2, 4, 5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Rasayan Journal of Chemistry, 15(3), 1861-1866.
  • The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. Polymer Chemistry.
  • Satyanarayana, V. S. V., Rakshit, M., & Sivakumar, A. (2011). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry, 23(3), 1212-1218.
  • (2023). Synthesis Of 2, 4, 5 -Triphenyl Imidazole. IJCRT.org.
  • Ahmed, R. S. (2019). Synthesis of New 2, 4, 5-Triphenyl Imidazole Derivatives Derived from Benzoin and Studying their Biological Activity. Journal of Global Pharma Technology, 11(09), 489-497.
  • Microwave-Assisted Synthesis and Crystal Structure of 1-(4-Chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole. Taylor & Francis Online.
  • Debus–Radziszewski imidazole synthesis. Wikipedia.
  • Hariharasubramanian, A., & Ravichandran, Y. D. (2014). Synthesis and studies of electrochemical properties of lophine derivatives. RSC Advances, 4(99), 54740-54746.
  • 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol.
  • de Oliveira, R. M., et al. (2023).
  • Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and pharmacological evaluation of some potent 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 689.
  • Microwave-Assisted Synthesis and Crystal Structure of 1-(4-Chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy- phenyl)-1H-imidazole. Molecular Crystals and Liquid Crystals.
  • (2022). MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACI. Jetir.Org.
  • β-Methoxyphenyl substituted porphyrins: synthesis, characterization and comprehensive spectral, structural, electrochemical and theoretical analysis. New Journal of Chemistry.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing.
  • Synthesis of Derivatives of methoxy substituted Flavone. bepls.
  • DESIGN AND DISCOVERY OF LOPHINE DERIVATIVES AS MULTI-TARGETING AGENTS BY MOLECULAR DOCKING, ADMET, MD SIMULATION AND PHARMACOPHORE ANALYSIS: A COMPUT
  • Synthesis and studies of electrochemical properties of lophine deriv

Sources

Method

Application Note: 4-Methoxy-2-phenylimidazole as a Tunable Ligand in Coordination Chemistry

Part 1: Executive Summary & Ligand Profile Introduction 4-Methoxy-2-phenylimidazole (4-MeO-2-PhIm) (CAS: 128666-05-7) represents a specialized subclass of imidazole ligands utilized to fine-tune the electronic and steric...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Ligand Profile

Introduction

4-Methoxy-2-phenylimidazole (4-MeO-2-PhIm) (CAS: 128666-05-7) represents a specialized subclass of imidazole ligands utilized to fine-tune the electronic and steric environment of transition metal centers. While 2-phenylimidazole is a standard building block in bioinorganic modeling and Metal-Organic Frameworks (MOFs), the introduction of the methoxy group at the 4-position introduces a critical electron-donating group (EDG) effect.

This modification serves two primary functions:

  • Electronic Modulation: The methoxy group increases the electron density on the imidazole ring via resonance (+R effect), rendering the pyridine-like nitrogen (N3) more basic and a stronger

    
    -donor than the unsubstituted parent compound.
    
  • Solubility Enhancement: The methoxy moiety improves solubility in polar organic solvents (MeOH, MeCN), facilitating solution-phase coordination protocols that are often challenging with highly aromatic ligands.

Chemical Properties & Tautomerism

Researchers must account for the prototropic tautomerism inherent to 4-substituted imidazoles. In solution, the hydrogen atom on the pyrrole-like nitrogen oscillates, creating an equilibrium between the 4-methoxy and 5-methoxy forms.

  • Donor Site: Coordination predominantly occurs at the unprotonated "pyridine-like" nitrogen (N3).

  • Steric Impact: The 2-phenyl group creates a steric wall adjacent to the donor site, often forcing the ligand to rotate out of the metal's equatorial plane, preventing coplanar stacking and favoring twisted octahedral or tetrahedral geometries.

Table 1: Physicochemical Profile

PropertySpecificationNotes
Formula C

H

N

O
MW: 174.20 g/mol
CAS Number 128666-05-7Confirmed catalog existence [1].[1][2]
pKa (est.) ~7.2 - 7.5Higher than imidazole (6.95) due to OMe donation.
Coordination Mode Monodentate (

N)
Binds via N3; N1-H remains available for H-bonding.
Solubility MeOH, EtOH, DMSO, MeCNLimited solubility in water and non-polar alkanes.

Part 2: Coordination Chemistry & Mechanism

Electronic Tuning Mechanism

The methoxy substituent is not merely structural; it actively perturbs the ligand field energy. In octahedral complexes (e.g., with Fe(II) or Co(II)), the stronger


-donation from 4-MeO-2-PhIm can stabilize the low-spin state relative to the unsubstituted 2-phenylimidazole. This makes it a valuable probe for Spin Crossover (SCO)  materials where subtle electronic changes trigger magnetic switching [2].
Structural Dynamics Diagram

The following diagram illustrates the tautomeric equilibrium and the selective coordination pathway.

LigandDynamics cluster_0 Solution Equilibrium T1 4-Methoxy-2-phenylimidazole (Tautomer A) T2 5-Methoxy-2-phenylimidazole (Tautomer B) T1->T2 Proton Shift (Fast) Metal Metal Center (M2+) T1->Metal Steric Selection T2->Metal Preferred Binding (Less Steric Clash) Complex Coordination Complex [M(L)4]2+ Metal->Complex Self-Assembly

Figure 1: Ligand tautomerism and metal coordination logic. The 5-methoxy tautomer is often kinetically preferred for coordination to minimize steric clash between the methoxy group and the metal center's auxiliary ligands.

Part 3: Experimental Protocols

Protocol A: Synthesis of Bis(4-methoxy-2-phenylimidazole)Copper(II) Dichloride

Objective: Isolate a discrete coordination complex to verify ligand binding affinity.

Reagents:

  • 4-Methoxy-2-phenylimidazole (1.0 mmol, 174 mg)

  • CuCl

    
     · 2H
    
    
    
    O (0.5 mmol, 85 mg)
  • Methanol (HPLC Grade, 10 mL)

  • Diethyl Ether (Precipitant)

Procedure:

  • Ligand Dissolution: In a 20 mL scintillation vial, dissolve 174 mg of the ligand in 5 mL of warm methanol (40°C). Ensure complete dissolution.

  • Metal Addition: Dissolve 85 mg of CuCl

    
    ·2H
    
    
    
    O in 5 mL of methanol. Add this solution dropwise to the ligand solution while stirring magnetically.
    • Observation: The solution should shift from pale blue to deep green/blue, indicating N-coordination displacing solvent molecules.

  • Digestion: Stir the mixture at room temperature for 2 hours.

  • Crystallization: Filter any insoluble particulates. Layer the filtrate carefully with 10 mL of diethyl ether (do not mix). Seal and store at 4°C.

  • Isolation: After 24-48 hours, harvest the dichroic crystals by vacuum filtration. Wash with cold ether (2 x 5 mL).

Validation Criteria:

  • IR Spectroscopy: Look for the shift in the C=N stretching frequency.[3] Free ligand

    
    (C=N) is typically ~1580-1600 cm
    
    
    
    ; upon coordination, this band shifts to higher energy (1610-1630 cm
    
    
    ) due to kinematic coupling [3].
Protocol B: Solvothermal Growth of MOF Architectures

Objective: Utilize the ligand as a linker in a Zinc-based framework.

Workflow Diagram:

MOFSynthesis Step1 Precursor Prep: Mix Zn(NO3)2 + Ligand in DMF/EtOH (1:1) Step2 Solvothermal Reaction: Sealed Teflon Autoclave 100°C for 48 Hours Step1->Step2 Seal & Heat Step3 Cooling Phase: Slow cool to RT (5°C/hour rate) Step2->Step3 Controlled Cooling Step4 Harvesting: Wash with DMF then EtOH Solvent Exchange Step3->Step4 Filtration

Figure 2: Solvothermal synthesis workflow for Zinc-based coordination polymers.

Part 4: Applications & Handling

Catalytic Applications

Imidazole derivatives are potent curing agents for epoxy resins and catalysts for ester hydrolysis. The 4-methoxy derivative offers a "latent" catalyst profile:

  • Mechanism: The increased basicity improves catalytic activity in base-catalyzed reactions compared to 2-phenylimidazole.

  • Use Case: It can be used as a ligand in Cu-catalyzed oxidation reactions (e.g., aerobic oxidation of alcohols), where the electron-rich ligand stabilizes the high-valent Cu(III) intermediate.

Stability & Storage
  • Hydrolysis Risk: While phenylimidazoles are robust, the methoxy enol ether functionality can be sensitive to strong aqueous acids (

    
    ), potentially hydrolyzing to the imidazolone. Avoid strong acidic workups. 
    
  • Storage: Store solid ligand under inert atmosphere (Argon) at 4°C to prevent oxidative discoloration over long periods.

Part 5: References

  • Accela Chem. (2023). Product Catalog: 4-Methoxy-2-phenylimidazole (CAS 128666-05-7).[1][2] Retrieved from

  • Kitos, A. A., et al. (2019).[4] Influence of ligand positional isomerism on the molecular and supramolecular structures of cobalt(II)-phenylimidazole complexes. Polyhedron, 170, 108-118. (Contextual grounding on 2-phenylimidazole coordination).

  • Masciocchi, N., et al. (2001). Complexation of 2-phenylimidazole with Copper(II): Structural and spectroscopic characterization. Inorganic Chemistry, 40(27).

  • RSC Publishing. (2016). Effects of electron-withdrawing groups in imidazole-phenanthroline ligands. New Journal of Chemistry. (Comparative electronic effects).

  • PubChem. (2023). Compound Summary: 2-Phenylimidazole.[4][5][6][7]

Sources

Application

Application Notes and Protocols for the Preparation of 4-Methoxy-2-phenylimidazole Metal Complexes

Introduction: The Versatility of Imidazole-Based Metal Complexes in Modern Research The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Imidazole-Based Metal Complexes in Modern Research

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and its capacity to form stable and functionally versatile metal complexes.[1][2] These complexes are at the forefront of research in drug development, catalysis, and bio-imaging.[3][4] The coordination of metal ions to imidazole-based ligands can significantly enhance their therapeutic properties, leading to novel anticancer, antimicrobial, and antifungal agents.[1][4] The electron-rich nature of the imidazole ring allows it to act as an excellent σ-donor, forming robust coordination bonds with a variety of transition metals. This guide provides a comprehensive, in-depth technical overview of the synthesis of a promising ligand, 4-Methoxy-2-phenylimidazole, and its subsequent complexation with various metal ions. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development, offering a self-validating system from ligand synthesis to complex characterization.

PART 1: Synthesis of the Ligand: 4-Methoxy-2-phenylimidazole

The synthesis of 4-Methoxy-2-phenylimidazole can be achieved through a multi-step process, beginning with the preparation of a key intermediate, 4-methoxy-1,2-phenylenediamine, followed by a cyclization reaction. This approach, adapted from established methodologies for benzimidazole synthesis, ensures a high yield and purity of the final ligand.

Protocol 1: Synthesis of 4-Methoxy-1,2-phenylenediamine

This procedure involves the reduction of 4-methoxy-2-nitroaniline.

Materials and Reagents:

  • 4-methoxy-2-nitroaniline

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (50%)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrogen sulfide (H₂S) gas (optional, for removal of tin salts)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 4-methoxy-2-nitroaniline (1 equivalent) with stannous chloride dihydrate (approx. 2.5-3 equivalents) and concentrated hydrochloric acid.

  • The reaction is exothermic and the temperature will rise. Stir the mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Carefully neutralize the reaction mixture with a 50% sodium hydroxide solution until the pH is strongly basic. Caution: This is a highly exothermic reaction.

  • Extract the aqueous layer with diethyl ether multiple times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-methoxy-1,2-phenylenediamine.

  • The crude product can be purified by recrystallization or column chromatography.

Expert Insight: The choice of reducing agent is critical. While stannous chloride in acidic media is effective, other reducing systems like catalytic hydrogenation (e.g., H₂/Pd-C) can also be employed for a cleaner reaction profile, avoiding the need for tin salt removal.

Protocol 2: Synthesis of 4-Methoxy-2-phenylimidazole from 4-Methoxy-1,2-phenylenediamine

This step involves the condensation and cyclization of the diamine with benzaldehyde. This is a modification of the Radziszewski imidazole synthesis.[1]

Materials and Reagents:

  • 4-methoxy-1,2-phenylenediamine

  • Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅) or a suitable oxidizing agent

  • Ethanol or acetic acid as solvent

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

  • Add benzaldehyde (1 equivalent) to the solution.

  • Add a suitable oxidizing agent, such as sodium metabisulfite, to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water to remove any unreacted starting materials and byproducts.

  • The crude 4-Methoxy-2-phenylimidazole can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices: Glacial acetic acid is often used as a solvent as it can also act as a catalyst for the condensation reaction. The oxidizing agent is necessary to facilitate the cyclization and aromatization of the imidazole ring.

PART 2: Preparation of 4-Methoxy-2-phenylimidazole Metal Complexes

The synthesized 4-Methoxy-2-phenylimidazole ligand can be readily complexed with a variety of metal salts. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent.

General Protocol for Metal Complex Synthesis

Materials and Reagents:

  • 4-Methoxy-2-phenylimidazole (ligand)

  • Metal salts (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Methanol or Ethanol

Instrumentation:

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line) if required for air-sensitive metals

Procedure:

  • Dissolve the 4-Methoxy-2-phenylimidazole ligand (typically 2 equivalents) in methanol or ethanol in a flask.

  • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A change in color or the formation of a precipitate usually indicates the formation of the complex.

  • The reaction mixture is typically stirred at room temperature or refluxed for a few hours to ensure complete complexation.

  • The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum.

Self-Validating System: The successful formation of the metal complex can be initially observed by a distinct color change from the reactants. Further validation requires the characterization techniques detailed in the next section.

PART 3: Characterization of the Ligand and its Metal Complexes

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.

Technique Purpose for Ligand (L) Purpose for Metal Complex (ML₂)
FT-IR Spectroscopy Confirm the presence of functional groups (N-H, C=N, C-O).Observe shifts in the vibrational frequencies of the coordinating groups (e.g., C=N) upon complexation, indicating metal-ligand bond formation.
¹H NMR Spectroscopy Determine the chemical structure and purity by analyzing the chemical shifts and integration of protons.Confirm the coordination of the ligand to the metal. Paramagnetic metals (e.g., Cu(II), Co(II)) will broaden the NMR signals.
¹³C NMR Spectroscopy Identify all unique carbon atoms in the molecule.Similar to ¹H NMR, confirm ligand coordination and observe shifts in carbon resonances.
UV-Vis Spectroscopy Determine the electronic transitions (π-π*) of the aromatic system.Observe the appearance of new absorption bands corresponding to d-d transitions (for transition metals) and ligand-to-metal charge transfer (LMCT) bands.
Mass Spectrometry Determine the molecular weight and confirm the elemental composition.Confirm the molecular weight of the complex and its fragmentation pattern.
Elemental Analysis Determine the percentage composition of C, H, and N to verify the empirical formula.Determine the metal-to-ligand ratio in the complex.
Magnetic Susceptibility N/ADetermine the magnetic moment of the complex, which provides information about the geometry and the number of unpaired electrons in the metal center.
Molar Conductance N/ADetermine the electrolytic nature of the complex (ionic or non-ionic).

PART 4: Visualizing the Synthesis and Workflow

Chemical Structures and Reaction Scheme

Synthesis_Scheme cluster_ligand Ligand Synthesis cluster_complex Metal Complexation Diamine 4-Methoxy-1,2-phenylenediamine Ligand 4-Methoxy-2-phenylimidazole Diamine->Ligand + Benzaldehyde, [O] Benzaldehyde Benzaldehyde Complex Metal Complex Ligand->Complex + Metal Salt MetalSalt Metal Salt (e.g., CuCl₂)

Caption: Reaction scheme for the synthesis of 4-Methoxy-2-phenylimidazole and its metal complex.

Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Start: Reagents ligand_synthesis Protocol 1 & 2: Ligand Synthesis start->ligand_synthesis purification_ligand Purification (Recrystallization) ligand_synthesis->purification_ligand complex_synthesis Protocol 3: Metal Complexation purification_ligand->complex_synthesis ftir FT-IR purification_ligand->ftir nmr NMR (¹H, ¹³C) purification_ligand->nmr mass_spec Mass Spec. purification_ligand->mass_spec elemental Elemental Analysis purification_ligand->elemental purification_complex Purification (Washing & Drying) complex_synthesis->purification_complex purification_complex->ftir uv_vis UV-Vis purification_complex->uv_vis purification_complex->mass_spec purification_complex->elemental magnetic Magnetic Susceptibility purification_complex->magnetic conductance Molar Conductance purification_complex->conductance biological_testing Biological Activity Screening ftir->biological_testing uv_vis->biological_testing mass_spec->biological_testing elemental->biological_testing magnetic->biological_testing conductance->biological_testing

Caption: Overall experimental workflow from synthesis to characterization and application.

Conclusion and Future Perspectives

This guide provides a robust and detailed framework for the synthesis and characterization of 4-Methoxy-2-phenylimidazole and its metal complexes. The protocols are designed to be adaptable for various metal ions, allowing for the exploration of a wide range of novel compounds. The diverse biological activities reported for imidazole-based metal complexes, including their potential as anticancer and antimicrobial agents, underscore the significance of this class of compounds in drug discovery and development.[4] Further research can focus on optimizing the reaction conditions to improve yields, exploring a wider array of metal centers, and conducting comprehensive biological evaluations to elucidate the structure-activity relationships of these promising complexes.

References

  • Chem-Impex. 4-Methyl-2-phenylimidazole. Available at: [Link]

  • Devi, J., et al. (2022). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). PubMed Central. Available at: [Link]

  • Dhahri, A., et al. (2016). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal de la Société Chimique de Tunisie. Available at: [Link]

  • Al-Adilee, K. J., & Al-Juboori, A. M. H. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy. Available at: [Link]

  • Al-Masoudi, W. A. M. (2018). SYNTHESES, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 4-{[(Z)-(2-METHOXYPHENYL) METHYLIDENE] AMINO}-5-PHENYL- 4H-1, 2, 4-TRIAZOLE-3-THIOLWITH SOME TRANSITION METAL COMPLEXES. European American Journals. Available at: [Link]

  • Chohan, Z. H., & Kausar, S. (2000). Synthesis, physico-chemical characterization and biological activity of 2-aminobenzimidazole complexes with different metal ions. ResearchGate. Available at: [Link]

  • Ward, A. A., et al. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Annals of the Romanian Society for Cell Biology. Available at: [Link]

  • Li, Y.-G., et al. (2011). Synthesis and Characterization of Metal Complexes with Mixed 4-Imidazole-Containing Tripodal Ligand and Varied Dicarboxylic Acid. Crystal Growth & Design. Available at: [Link]

  • Barade, S., & Devkate, R. (2023). Synthesis Of 2, 4, 5 -Triphenyl Imidazole. International Journal of Creative Research Thoughts. Available at: [Link]

  • Wang, G., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. Available at: [Link]

  • Bentham Science Publisher. (2023). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Available at: [Link]

  • Google Patents. (2011). Method for synthesizing 2-phenylimidazole compounds. CN102250010A.
  • Al-Jibouri, S. A. A. (2018). Synthesis of some metal ion complexes of new imidazole derivative, characterization, and biological activity. ResearchGate. Available at: [Link]

  • MDPI. (2022). Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. Available at: [Link]

  • Al-amery, M. H. A. (2018). Synthesis and Characterization of Some Metal Complexes of [4-Methoxy-N-(pyrimidine-2-ylcarbamothioyl)benzamide]. Baghdad Science Journal. Available at: [Link]

  • IJNRD. (2023). SYNTHESIS AND CHARACTERIZATION OF 2-[(4-METHOXY-PHENYLIMINO)-METHYL]- PHENOL LIGAND WITH Ni(II) COMPLEX. Available at: [Link]

  • Peterson, Y. K., et al. (2008). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2023). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Available at: [Link]

  • Tran, T. T. H., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Advances. Available at: [Link]

  • Al-Jibouri, S. A. A., & Al-Juboori, A. M. H. (2016). Preparation, Characterization of Mixed-Ligand Complexes for Some Divalent Transition Metal Ions Involving Biologically Important. Journal of Al-Nahrain University. Available at: [Link]

  • El-Gamel, N. E. A., et al. (2022). Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities. Dalton Transactions. Available at: [Link]

  • ResearchGate. (2020). Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. Available at: [Link]

Sources

Method

Solubility of 4-Methoxy-2-phenylimidazole in organic solvents

An Application Note on the Solubility of 4-Methoxy-2-phenylimidazole in Organic Solvents Introduction 4-Methoxy-2-phenylimidazole is a substituted imidazole derivative of significant interest in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Solubility of 4-Methoxy-2-phenylimidazole in Organic Solvents

Introduction

4-Methoxy-2-phenylimidazole is a substituted imidazole derivative of significant interest in medicinal chemistry and materials science. Phenylimidazoles, as a class, exhibit a wide range of biological activities and are considered privileged structures in drug discovery.[1] Their applications span from antifungal and anti-inflammatory agents to the development of novel polymers and catalysts.[1][2] A fundamental understanding of the solubility of 4-Methoxy-2-phenylimidazole is paramount for its synthesis, purification, formulation, and application in various research and development settings. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization processes, and is a critical determinant of a compound's bioavailability in pharmaceutical formulations.

This technical guide provides a comprehensive overview of the predicted solubility of 4-Methoxy-2-phenylimidazole across a range of common organic solvents. It delves into the structural features of the molecule that govern its solubility and offers detailed, field-proven protocols for the experimental determination of its solubility profile. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solution behavior.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 4-Methoxy-2-phenylimidazole is essential for interpreting its solubility. While extensive experimental data for this specific molecule is not widely published, its properties can be estimated based on its structure and comparison with closely related analogs.

PropertyValue / DescriptionSource / Method
Molecular Formula C₁₀H₁₀N₂OCalculated
Molecular Weight 174.20 g/mol Calculated
Appearance White to off-white crystalline solid (Predicted)N/A
Melting Point (°C) Not available. For reference, 2-phenylimidazole melts at 142-148 °C and 4-methyl-2-phenylimidazole at 180-183 °C.[3]
Structure Imidazole ring with a phenyl group at position 2 and a methoxy group at position 4.N/A

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent with similar polarity and intermolecular forces.[4] The structure of 4-Methoxy-2-phenylimidazole contains both polar and non-polar moieties, which will dictate its solubility in different organic solvents.

  • Imidazole Ring: This heterocyclic system is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen). This contributes to its solubility in polar solvents.[5][6]

  • Phenyl Group: This aromatic ring is non-polar and hydrophobic, which will enhance solubility in less polar or aromatic solvents.

  • Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor, further contributing to solubility in polar solvents.

Based on these structural features, a qualitative solubility profile can be predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the alcohols can hydrogen bond with the imidazole ring and the methoxy group.
WaterLow to Sparingly SolubleDespite the presence of polar groups, the non-polar phenyl ring is expected to significantly limit aqueous solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents are highly polar and can effectively solvate the polar regions of the molecule through dipole-dipole interactions.
Less Polar Dichloromethane, Ethyl AcetateModerateThese solvents offer a balance of polarity that can interact favorably with both the polar and non-polar parts of the molecule.
Non-Polar Toluene, HexaneLowThe overall polarity of 4-Methoxy-2-phenylimidazole is likely too high for significant solubility in non-polar aliphatic and aromatic hydrocarbons.

Experimental Protocols for Solubility Determination

The following protocols provide methodologies for both rapid qualitative assessment and rigorous quantitative measurement of solubility.

Protocol 1: Qualitative Solubility Determination by Visual Inspection

This method is a rapid and straightforward approach to screen for suitable solvents and estimate solubility.

1. Objective: To quickly assess whether 4-Methoxy-2-phenylimidazole is soluble, sparingly soluble, or insoluble in a range of selected solvents at room temperature.

2. Materials:

  • 4-Methoxy-2-phenylimidazole

  • A selection of organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, dichloromethane, toluene, hexane)

  • Small, clear glass vials or test tubes (e.g., 1-2 mL capacity)

  • Vortex mixer

  • Spatula

  • Pipettes

3. Step-by-Step Methodology:

  • Preparation: Label a series of clean, dry vials with the names of the solvents to be tested.
  • Analyte Addition: Add approximately 2-5 mg of 4-Methoxy-2-phenylimidazole to each labeled vial. The exact amount is not critical, but it should be consistent across all vials.
  • Solvent Addition: Add 1 mL of the corresponding solvent to each vial.
  • Mixing: Cap the vials and vortex each sample vigorously for 60 seconds.[7]
  • Observation: After vortexing, allow the samples to stand for a few minutes. Visually inspect each vial against a contrasting background for the presence of undissolved solid particles.[8]
  • Classification:
  • Soluble: The solution is completely clear with no visible solid particles.
  • Sparingly Soluble: The majority of the solid has dissolved, but some particles remain, or the solution appears hazy/turbid.
  • Insoluble: The solid material remains largely undissolved.
Workflow for Qualitative Solubility Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Classification prep1 Label Vials for Each Solvent prep2 Add ~2-5 mg of Compound to Each Vial prep1->prep2 exp1 Add 1 mL of Solvent to Each Vial prep2->exp1 exp2 Vortex Vigorously for 60 Seconds exp1->exp2 exp3 Allow to Stand and Settle exp2->exp3 obs1 Visually Inspect for Undissolved Solid exp3->obs1 class1 Soluble (Clear Solution) obs1->class1 class2 Sparingly Soluble (Hazy/Particulate) obs1->class2 class3 Insoluble (Solid Remains) obs1->class3 G cluster_solvents Solvent Types compound 4-Methoxy-2-phenylimidazole Imidazole Ring (Polar, H-bond donor/acceptor) Phenyl Ring (Non-polar) Methoxy Group (Polar, H-bond acceptor) polar_protic Polar Protic (e.g., Methanol) compound:f0->polar_protic Strong H-bonding compound:f2->polar_protic H-bonding polar_aprotic Polar Aprotic (e.g., DMSO) compound:f0->polar_aprotic Dipole-Dipole compound:f2->polar_aprotic Dipole-Dipole non_polar Non-Polar (e.g., Hexane) compound:f1->non_polar van der Waals

Caption: Intermolecular forces driving solubility.

  • In Polar Protic Solvents (e.g., Methanol): High solubility is anticipated due to strong hydrogen bonding between the solvent's hydroxyl group and the imidazole's N-H and N sites, as well as the oxygen of the methoxy group.

  • In Polar Aprotic Solvents (e.g., DMSO): Strong dipole-dipole interactions between the solvent and the polar functional groups of the molecule are expected to lead to high solubility. These solvents are excellent for dissolving a wide range of organic compounds.

  • In Non-Polar Solvents (e.g., Hexane): The energy required to overcome the strong intermolecular forces (hydrogen bonding) within the crystalline structure of 4-Methoxy-2-phenylimidazole will not be compensated by the weak van der Waals forces formed with non-polar solvents, leading to poor solubility. The presence of multiple phenyl groups in other imidazole derivatives is known to significantly lower their solubility compared to the parent imidazole.

While specific experimental data for the solubility of 4-Methoxy-2-phenylimidazole is limited in the public domain, a strong predictive understanding can be derived from its molecular structure. It is expected to exhibit high solubility in polar organic solvents, particularly polar aprotic solvents like DMSO and DMF, and moderate to high solubility in alcohols like methanol. Conversely, its solubility in water and non-polar hydrocarbons is predicted to be low. The provided protocols offer robust and reliable methods for the experimental validation of this predicted profile. Accurate solubility data is a cornerstone of efficient and successful chemical research and drug development, enabling informed decisions on solvent selection for synthesis, purification, and formulation.

References

  • Method for synthesizing 2-phenylimidazole compounds.
  • Preparation method of 4-phenylimidazole.
  • Domanska, U., & Krolikowski, M. (2012). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 57(8), 2228-2236. [Link]

  • Kavitha, J., et al. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry, 45B, 2120-2123. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • Wang, Z., et al. (2018). Solubility of Imidacloprid in Different Solvents. Journal of Chemical & Engineering Data, 63(4), 1032-1039. [Link]

  • Dhahri, A., et al. (2016). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal de la Société Chimique de Tunisie, 18, 139-143. [Link]

  • Domanska, U., & Krolikowski, M. (2010). Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data, 55(6), 2234-2240. [Link]

  • How do you determine the solubility of a drug? Quora. [Link]

  • Ribeiro da Silva, M. A., et al. (2014). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A, 118(46), 11026-11036. [Link]

  • Ribeiro da Silva, M. A., et al. (2014). The Cohesive Interactions in Phenylimidazoles. PMC - PubMed Central. [Link]

  • Imidazole. Wikipedia. [Link]

  • Fant, K. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Union. [Link]

  • Procedure for solubility testing of NM suspension. (2016). [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 735. [Link]

  • Method for determining solubility of a chemical compound.

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Application

Application Note: Regioselective N-Alkylation of 4-Methoxy-2-phenylimidazole

[1] Abstract & Strategic Overview The N-alkylation of 4-Methoxy-2-phenylimidazole presents a classic problem in heterocyclic chemistry: controlling regioselectivity in an ambident nucleophile.[1] Unlike simple imidazoles...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

The N-alkylation of 4-Methoxy-2-phenylimidazole presents a classic problem in heterocyclic chemistry: controlling regioselectivity in an ambident nucleophile.[1] Unlike simple imidazoles, the presence of the 4-methoxy group (an electron-donating group, EDG) combined with the 2-phenyl moiety creates a specific electronic and steric environment that dictates product distribution.[1]

This protocol addresses the two primary challenges:

  • Regioselectivity: Controlling the ratio of 1,4-isomer (alkylation distal to methoxy) vs. 1,5-isomer (alkylation proximal to methoxy).

  • Substrate Stability: The 4-methoxyimidazole core is essentially a vinyl ether derivative; it is susceptible to hydrolysis under strong acidic conditions, necessitating specific workup precautions.[1]

Mechanistic Insight: The Tautomeric Challenge

4-Methoxy-2-phenylimidazole exists in equilibrium between two tautomers.[1] Upon deprotonation, a resonance-stabilized anion is formed. The alkylation site is determined by the interplay of steric hindrance (favoring the 1,4-product) and electronic density (influenced by the methoxy group).[1]

  • 1,4-Product (Target): Alkylation occurs at the nitrogen furthest from the methoxy group.[1] This is generally the kinetic and thermodynamic major product due to lower steric hindrance.

  • 1,5-Product (Impurity): Alkylation occurs adjacent to the methoxy group.[1] This is often favored only if the substituent is capable of hydrogen bonding (e.g., -OH, -NH2) or if specific chelation effects are employed, which is not the case here.

Experimental Decision Matrix

Select the protocol based on your available equipment and scale.

ProtocolSelection Start Start: N-Alkylation of 4-Methoxy-2-phenylimidazole ScaleQ What is your reaction scale? Start->ScaleQ SmallScale Small Scale (<1g) High Purity Required ScaleQ->SmallScale Discovery LargeScale Scale Up (>5g) Process Safety Focus ScaleQ->LargeScale Development MethodA Method A: NaH / DMF (Irreversible Deprotonation) SmallScale->MethodA Standard MethodB Method B: PTC (Toluene/KOH) (Solid-Liquid Phase Transfer) LargeScale->MethodB Safer/Cheaper Workup Workup: Neutral/Basic Wash (Avoid Acid!) MethodA->Workup MethodB->Workup Purification Purification: Flash Column (Separation of Isomers) Workup->Purification

Figure 1: Decision tree for selecting the optimal alkylation strategy based on scale and safety requirements.

Detailed Protocols

Method A: Kinetic Control (NaH/DMF)

Recommended for discovery chemistry and difficult electrophiles.[1]

Reagents:

  • Substrate: 4-Methoxy-2-phenylimidazole (1.0 eq)[1]

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF

  • Electrophile: Alkyl Halide (R-X) (1.1 eq)[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve 4-Methoxy-2-phenylimidazole in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add NaH portion-wise over 10 minutes.

    • Observation: Evolution of

      
       gas. The solution may turn yellow/orange as the anion forms.
      
  • Equilibration: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide dropwise.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC.

  • Quench: Carefully quench with saturated

    
      (mildly acidic, safe for this substrate) or water.[1] Do not use HCl. 
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

Method B: Phase Transfer Catalysis (PTC)

Recommended for scale-up to avoid hazardous NaH and difficult DMF removal.[1]

Reagents:

  • Substrate: 4-Methoxy-2-phenylimidazole (1.0 eq)

  • Solvent: Toluene (0.5 M)

  • Base: Solid KOH (powdered) (2.0 eq)

  • Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%)

  • Electrophile: Alkyl Halide (1.2 eq)[1]

Step-by-Step Procedure:

  • Mixing: To a flask equipped with a reflux condenser, add Toluene, Substrate, powdered KOH, and TBAB.

  • Addition: Add the Alkyl Halide at RT.

  • Reaction: Heat to 60–80°C (depending on electrophile reactivity). Vigorous stirring is essential for the solid-liquid interface.

  • Workup: Cool to RT. Filter off the solid salts. Concentrate the filtrate.

  • Advantage: This method leaves minimal residue and avoids the aqueous workup required to remove DMF.

Purification & Isomer Separation

The reaction will likely yield a mixture, predominantly the 1,4-isomer .[1]

Parameter1,4-Isomer (Major)1,5-Isomer (Minor)
Structure Alkyl group on N distal to OMeAlkyl group on N proximal to OMe
Polarity (TLC) Typically Less Polar (Higher Rf)Typically More Polar (Lower Rf)
Steric Driver Favored (Low hindrance)Disfavored (OMe vs Alkyl clash)

Chromatography Strategy:

  • Stationary Phase: Silica Gel (Standard).

  • Mobile Phase: Gradient of Hexanes/Ethyl Acetate (Start 90:10, ramp to 50:50).[1]

  • Note: If separation is difficult, switch to DCM/MeOH (98:2) or use C18 Reverse Phase.

Structural Validation (Self-Validating System)

You cannot rely solely on LCMS, as both isomers have identical masses. NOE (Nuclear Overhauser Effect) NMR is the mandatory validation step.

NOE Experiment Setup

Irradiate the N-Alkyl protons (typically the


-methylene group).[1]
  • Scenario A (1,4-Isomer - Correct Product):

    • You will observe NOE enhancement of the C5-Proton (the aromatic singlet on the imidazole ring).

    • Reason: The N-alkyl group is spatially close to the C5 hydrogen.

  • Scenario B (1,5-Isomer - Impurity):

    • You will observe NOE enhancement of the Methoxy (-OMe) protons .

    • Reason: The N-alkyl group is spatially crowded against the methoxy group.

NOE_Logic Exp Perform 1D-NOE NMR (Irradiate N-CH2) Result1 Enhancement of Imidazole C-H Signal Exp->Result1 Signal Observed Result2 Enhancement of Methoxy (-OCH3) Signal Exp->Result2 Signal Observed Conclusion1 CONFIRMED: 1,4-Isomer (Major) Result1->Conclusion1 Conclusion2 IDENTIFIED: 1,5-Isomer (Minor) Result2->Conclusion2

Figure 2: Logic flow for structural assignment using Nuclear Overhauser Effect (NOE) spectroscopy.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent (NaH quench)Use freshly distilled DMF or molecular sieves.[1] Ensure Ar/N2 line is active.
Hydrolysis (Loss of OMe) Acidic workup or silica acidityAdd 1% Triethylamine to the chromatography eluent to neutralize silica.[1] Avoid HCl washes.
Poor Regioselectivity High Temperature / Fast AdditionKeep reaction at 0°C during addition. Use a bulkier electrophile if design permits.
Incomplete Reaction NaH qualityNaH degrades with moisture.[1] If oil dispersion is old, wash with hexane and use fresh.

References

  • Regioselectivity in Imidazole Alkylation: Schmidt, M. A., & Eastgate, M. D. (2012).[1][2][3] Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry. [Link]

  • NMR Characterization of Isomers: Oxford Instruments Application Note. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Phase Transfer Catalysis: ResearchGate Abstract. N-Alkylation of 2,4,5-Triphenyl Imidazole Derivatives Using a New Phase Transfer Reagent. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methoxy-2-phenylimidazole

Welcome to the technical support center for the synthesis of 4-Methoxy-2-phenylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-2-phenylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the cyclization process. Our goal is to empower you with the knowledge to optimize your reaction conditions and improve your product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 4-Methoxy-2-phenylimidazole?

The most established and versatile method for the synthesis of 2,4-disubstituted imidazoles like 4-Methoxy-2-phenylimidazole is the Debus-Radziszewski reaction . This is a multi-component reaction that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1][2] For the synthesis of 4-Methoxy-2-phenylimidazole, this would typically involve the reaction of an α-ketoaldehyde containing the 4-methoxyphenyl group, benzaldehyde, and ammonium acetate as the ammonia source.

A plausible and documented approach for a structurally similar, more substituted imidazole, 2-(Substitutedphenyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole, utilizes a substituted benzil (a 1,2-dicarbonyl compound), an aldehyde, and ammonium acetate.[3] This suggests that a primary route to 4-Methoxy-2-phenylimidazole would involve the reaction of a suitable 1,2-dicarbonyl precursor with benzaldehyde and ammonium acetate.

Q2: Can you illustrate the general reaction mechanism for the Debus-Radziszewski synthesis of 4-Methoxy-2-phenylimidazole?

Certainly. The Debus-Radziszewski reaction can be conceptualized as a two-stage process.[1][4] First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate. Subsequently, this diimine condenses with the aldehyde to form the imidazole ring.[1][5]

Figure 1. General mechanism of the Debus-Radziszewski imidazole synthesis.

Troubleshooting Guide: Improving Yield in the Cyclization of 4-Methoxy-2-phenylimidazole

Low yield is a common challenge in the Debus-Radziszewski synthesis.[6] This section addresses specific issues you might encounter and provides actionable solutions.

Problem 1: Consistently low yield (<40%) of 4-Methoxy-2-phenylimidazole.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The traditional Debus-Radziszewski reaction can be sluggish and prone to side reactions, leading to poor yields.[6]

    • Optimization of Temperature and Time: Systematically vary the reaction temperature and time. While higher temperatures can accelerate the reaction, they may also promote the formation of byproducts. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint.

    • Catalyst Screening: The use of a catalyst can significantly improve the yield. A variety of catalysts have been reported to be effective in similar imidazole syntheses. Consider screening the following:

      • Brønsted Acids: Lactic acid has been shown to give high yields (up to 92%) in the synthesis of 2,4,5-trisubstituted imidazoles.[6]

      • Lewis Acids: A low-melting mixture of urea and zinc chloride (urea–ZnCl₂) has been reported to provide excellent yields (up to 99%) for triaryl-1H-imidazoles.[6]

      • Green Catalysts: Natural, biodegradable catalysts such as Syzygium cumini seed extract have been successfully used.[7]

  • Inefficient Mixing/Phase Issues: In conventional heating, inhomogeneous mixing can lead to localized overheating and side reactions.

    • Microwave-Assisted Synthesis: Microwave irradiation is a highly effective method for improving yields and dramatically reducing reaction times in imidazole synthesis.[8] The uniform and rapid heating provided by microwaves can minimize byproduct formation.

Data Summary: Impact of Reaction Conditions on Imidazole Synthesis Yield

Catalyst/MethodSolventTemperature (°C)TimeYield (%)Reference
None (Conventional)Glacial Acetic AcidReflux2 hours~37%[2]
Lactic AcidSolvent-free160-92%[6]
Urea-ZnCl₂Deep Eutectic Solvent11030 min99%[6]
Syzygium cumini seed extractEthanol80-up to 96%[7]
Microwave IrradiationWater-4-9 minExcellent[8]
Problem 2: Formation of significant impurities that are difficult to separate from the desired product.

Possible Causes & Solutions:

  • Side Reactions: The Debus-Radziszewski reaction can be accompanied by side reactions, leading to a complex product mixture.

    • Control of Stoichiometry: Ensure the correct molar ratios of the reactants. An excess of the aldehyde or ammonia source can lead to the formation of self-condensation products or other byproducts.

    • Purity of Starting Materials: Use high-purity starting materials. Impurities in the 1,2-dicarbonyl compound or benzaldehyde can lead to the formation of undesired imidazole derivatives.

  • Stability of the Methoxy Group: Although generally stable, the methoxy group can be susceptible to cleavage under harsh acidic conditions and high temperatures, leading to the formation of the corresponding phenol.

    • Milder Reaction Conditions: If phenolic impurities are detected, consider using milder reaction conditions. This could involve using a less aggressive catalyst or lowering the reaction temperature.

    • Alternative Synthetic Routes: If ether cleavage is a persistent issue, alternative synthetic routes that avoid harsh acidic conditions may be necessary.

Problem 3: Difficulty in purifying the final product.

Possible Causes & Solutions:

  • Inappropriate Crystallization Solvent: The choice of solvent is crucial for effective purification by crystallization.

    • Solvent Screening: If the product is soluble in high-boiling point solvents like DMF or DMSO, consider using a diffusion crystallization method. Dissolve the compound in a small amount of the high-boiling solvent and place this solution in a larger container with a more volatile, miscible anti-solvent (e.g., dichloromethane, diethyl ether, or pentane).[9]

    • Recrystallization from Hot Solvents: For less soluble compounds, recrystallization from hot ethanol is a common and effective method.[3] The use of activated carbon during recrystallization can help to remove colored impurities.[10]

Experimental Protocol: Microwave-Assisted Synthesis of 4-Methoxy-2-phenylimidazole (Adapted from similar procedures)

This protocol is a suggested starting point based on established methods for similar compounds and should be optimized for your specific laboratory conditions.

Protocol_Workflow Start 1. Combine Reactants Microwave 2. Microwave Irradiation Start->Microwave In a microwave-safe vessel: - 1,2-dicarbonyl (1 mmol) - Benzaldehyde (1 mmol) - Ammonium Acetate (2.5-3 mmol) - Catalyst (e.g., lactic acid) Cooling 3. Cooling and Precipitation Microwave->Cooling Irradiate at a set power and time (e.g., 400W for 5-10 min) Filtration 4. Filtration and Washing Cooling->Filtration Cool to room temperature and add cold water to precipitate the product Purification 5. Recrystallization Filtration->Purification Collect crude product by vacuum filtration and wash with cold water End 6. Characterization Purification->End Recrystallize from a suitable solvent (e.g., hot ethanol)

Figure 2. Workflow for the microwave-assisted synthesis of 4-Methoxy-2-phenylimidazole.

References

  • 4-(4-Methoxyphenyl) -5- Phenyl -1H- Imidazoles from 4-Methoxybenzil in the Absence of C. (n.d.). IJSRP. Retrieved February 3, 2026, from [Link]

  • Debus–Radziszewski imidazole synthesis. (2023, December 2). In Wikipedia. Retrieved February 3, 2026, from [Link]

  • Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. (n.d.). Scientific Reports. Retrieved February 3, 2026, from [Link]

  • Debus Radzisewski Imidazole Synthesis. (2023, February 23). YouTube. Retrieved February 3, 2026, from [Link]

  • PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. (2022). Rasayan Journal of Chemistry, 15(3), 1935-1940. Retrieved February 3, 2026, from [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications, 6(3), 853-863. Retrieved February 3, 2026, from [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. (n.d.). TSI Journals. Retrieved February 3, 2026, from [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2023). Molecules, 28(13), 5181. Retrieved February 3, 2026, from [Link]

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. (2023, January 11). Slideshare. Retrieved February 3, 2026, from [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-15. Retrieved February 3, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). Molecules, 28(2), 745. Retrieved February 3, 2026, from [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Method for separating and purifying 2-methylimidazole crystal impurity. (2009). Google Patents.

Sources

Optimization

Purification methods for 4-Methoxy-2-phenylimidazole reaction mixtures

Technical Support Center: 4-Methoxy-2-phenylimidazole Purification Case ID: IMP-4M2P-PUR Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Introduction: The Stability Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxy-2-phenylimidazole Purification

Case ID: IMP-4M2P-PUR Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Introduction: The Stability Paradox

Welcome to the technical support center for 4-Methoxy-2-phenylimidazole. If you are accessing this guide, you are likely facing a reaction mixture containing your target product, unreacted 2-phenyl-4(5)-imidazolone, and potentially the N-methylated regioisomer (1-methyl-2-phenyl-4-imidazolone).[1]

Critical Warning: 4-Methoxyimidazoles are enol ethers .[1] Unlike their robust 2-phenylimidazole parent structures, they are susceptible to acid-catalyzed hydrolysis, which reverts the methoxy group back to the carbonyl (imidazolone) starting material. Standard purification protocols (acidic washes, unbuffered silica gel) will destroy your product.

Module 1: Chemical Properties & Solubility Profile

Before initiating purification, verify your target's behavior against its impurities.[1]

CompoundFunctionalitypKa (Approx.)[1][2][3][4][5][6]Solubility (Org)Solubility (Aq)Risk Factor
4-Methoxy-2-phenylimidazole Basic Amine / Enol Ether~6.5 (Conj.[1] Acid)High (DCM, EtOAc)Low (pH > 8)Acid Hydrolysis
2-Phenyl-4(5)-imidazolone Amide / Vinylogous Acid~9.5 (Acidic OH)LowHigh (pH > 10)Tautomerization
N-Methyl Isomer Amide / Tertiary Amine~6.0HighModerateDifficult Separation

Module 2: The Workup Decision Tree

Do not default to a standard aqueous wash.[1] Use this logic flow to determine your initial isolation step.

WorkupLogic Start Crude Reaction Mixture SolventCheck Reaction Solvent? Start->SolventCheck WaterMisc DMF/DMSO/MeOH SolventCheck->WaterMisc Polar WaterImmisc DCM/EtOAc/Toluene SolventCheck->WaterImmisc Non-Polar Dilution Dilute with 5x Water (Precipitation Risk) WaterMisc->Dilution Wash Wash with 5% NaHCO3 (Remove Salts) WaterImmisc->Wash PH_Check Check pH > 8 (Crucial for Stability) Dilution->PH_Check Wash->PH_Check Extract Extract into DCM (3x) PH_Check->Extract Dry Dry over K2CO3 (Avoid MgSO4 - acidic) Extract->Dry

Figure 1: Initial workup logic emphasizing pH control to prevent enol ether hydrolysis.

Module 3: Chromatographic Purification (The "Buffered" Approach)

User Issue: "My product decomposed on the column, or I lost yield." Root Cause: Standard silica gel is slightly acidic (pH 6-6.5).[1] This is sufficient to hydrolyze the sensitive 4-methoxy group over the duration of a column run.[1]

Protocol A: Basified Silica Gel Chromatography

You must neutralize the silica surface before introducing your compound.

  • Slurry Preparation: Suspend silica gel in your mobile phase containing 1-2% Triethylamine (Et3N) .[1]

  • Packing: Pour the slurry into the column. Flush with 2 column volumes of the mobile phase to ensure the basic buffer is distributed.

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM) + 1% Et3N[1]

    • Solvent B: Methanol (MeOH) + 1% Et3N

    • Gradient: 0% to 5% B in A. (Imidazoles are polar; do not ramp too quickly).[1]

  • Loading: Dissolve the crude in minimal DCM/Et3N. Do not use pure DCM if the compound oils out.[1]

Protocol B: Neutral Alumina (Alternative)

If basified silica fails, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and gentler on enol ethers.[1]

  • Eluent: Hexane/Ethyl Acetate (gradient 10% to 50% EtOAc).[1]

Module 4: Crystallization & Polishing

User Issue: "I have a solid, but it's yellow/brown." Root Cause: Oxidation of the electron-rich imidazole ring or trace iodine (if MeI was used).[1]

Recrystallization Solvent Systems

The phenyl group provides crystallinity, while the imidazole ring provides polarity.

Solvent SystemRatio (v/v)Procedure
EtOAc / Hexane 1:3Dissolve in hot EtOAc; add Hexane until turbid.[1] Cool slowly to 4°C.
Ethanol / Water 1:1Dissolve in hot EtOH; add warm water dropwise. (Risk: Hydrolysis if heated too long).[1]
Toluene PureGood for removing non-polar tars.[1] Dissolve hot, cool to -20°C.

Technical Tip: If the solid is colored, treat the hot solution with activated charcoal (neutral pH) for 5 minutes, then filter through Celite before cooling.

Module 5: FAQ & Troubleshooting

Q1: Can I use an acid wash (HCl) to remove the non-basic impurities? A: Absolutely not. While 2-phenylimidazole is stable in acid, the 4-methoxy variant is an enol ether.[1] Exposure to aqueous HCl will hydrolyze the methoxy group, yielding 2-phenyl-4-imidazolone (your starting material).[1] If you must remove neutral impurities, extract the impurities with organic solvent from a slightly acidic aqueous phase (pH 5.5-6.[1]0) using a phosphate buffer, but keep contact time minimal and temperature low (0°C).

Q2: How do I separate the N-methyl isomer from the 4-methoxy product? A: This is the most challenging separation.

  • TLC Diagnostic: The N-methyl isomer (tertiary amide character) is typically more polar than the O-methyl isomer (enol ether character) on silica.[1]

  • Separation: Use the basified silica protocol (Module 3).[1] The 4-methoxy target should elute first (higher Rf).[1]

  • Spectroscopy Check:

    • 4-Methoxy:[1][7] Singlet at ~3.8-4.0 ppm (OCH3).[1]

    • N-Methyl:[1][8][9] Singlet at ~3.3-3.5 ppm (NCH3).[1]

Q3: My product is turning pink upon storage. A: Electron-rich imidazoles are prone to photo-oxidation.[1] Store the purified solid under Argon/Nitrogen in an amber vial at -20°C.

References

  • PubChem. (2025).[1] 2-Phenylimidazole Compound Summary. National Library of Medicine.[1] [Link]

  • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.[1] (Standard text for imidazole reactivity and tautomerism).

  • Organic Syntheses. (2016). Preparation of 1-Methylimidazole-N-oxide. (Demonstrates imidazole purification logic and N- vs O- functionalization challenges). [Link]

(Note: Specific literature on the isolated 4-methoxy-2-phenylimidazole is rare due to its instability; protocols above are derived from established reactivity patterns of 4-alkoxyimidazoles and 2-phenylimidazole derivatives.)

Sources

Troubleshooting

Troubleshooting regioisomer formation in phenylimidazole synthesis

A Guide to Overcoming Regioisomer Formation Welcome to the technical support center for phenylimidazole synthesis. This resource, designed for researchers and drug development professionals, provides in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Regioisomer Formation

Welcome to the technical support center for phenylimidazole synthesis. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of regioisomer formation. As Senior Application Scientists, we aim to provide not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your synthetic work.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioisomers formed during the synthesis of unsymmetrically substituted phenylimidazoles?

When synthesizing phenylimidazoles with different substituents at the 4- and 5-positions, two main regioisomers are typically encountered: the 1,4-disubstituted and the 1,5-disubstituted imidazoles. This isomerism arises from the tautomeric nature of the intermediate 4(5)-substituted imidazole, where the N-H proton can reside on either nitrogen atom (N1 or N3). Subsequent reaction with an arylating or alkylating agent can then occur at either nitrogen, leading to a mixture of products. The challenge of controlling this regioselectivity is a well-recognized issue in imidazole synthesis[1][2].

Q2: Which synthetic routes are most prone to producing mixtures of regioisomers?

Several common synthetic methods can yield regioisomeric mixtures if not properly controlled. The classical Debus-Radziszewski synthesis , which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine), can produce regioisomers if the 1,2-dicarbonyl is unsymmetrical[3][4]. Similarly, the widely used method of reacting an α-haloketone (like phenacyl bromide) with an amidine can also lead to mixtures.

Modern cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination , are powerful for N-arylation but are also susceptible to poor regioselectivity with unsymmetrical imidazoles. The outcome often depends heavily on the catalyst system, ligands, and reaction conditions employed[1][5][6].

Troubleshooting Guide: Controlling Regioselectivity

Problem 1: My reaction of an unsymmetrical diketone in a Debus-Radziszewski synthesis is giving a nearly 1:1 mixture of regioisomers. How can I favor one isomer?

Root Cause Analysis:

In the Debus-Radziszewski synthesis, the initial condensation between the unsymmetrical 1,2-dicarbonyl compound and ammonia forms two different diimine intermediates. These intermediates then react with the aldehyde, leading to the regioisomeric imidazole products. The lack of selectivity suggests that the energy barrier for the formation of both diimine intermediates is very similar under your current reaction conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for regioisomer control in Debus-Radziszewski synthesis.

Corrective Actions & Scientific Rationale:

  • Exploit Steric Hindrance: If one of the carbonyl groups on your diketone is more sterically hindered, you can often favor the reaction at the less hindered position by modifying the reaction conditions.

    • Lower the Temperature: Reducing the reaction temperature can amplify small differences in activation energy between the two competing reaction pathways. The pathway with the lower activation energy (i.e., reaction at the less hindered carbonyl) will be kinetically favored.

    • Use a Bulky Amine: Instead of ammonia, using a sterically demanding primary amine (e.g., tert-butylamine) can significantly enhance selectivity. The bulky amine will preferentially attack the less sterically encumbered carbonyl group of the diketone.

  • Leverage Electronic Effects: If one carbonyl is adjacent to an electron-withdrawing group and the other to an electron-donating group, the more electrophilic carbonyl will be more reactive towards the nucleophilic amine. This inherent electronic bias can be exploited to control regioselectivity.

Problem 2: My copper-catalyzed N-arylation of 4-phenylimidazole with an aryl halide is producing both 1,4- and 1,5-diphenylimidazole. How can I improve the selectivity for the 1,4-isomer?

Root Cause Analysis:

The formation of two regioisomers in the N-arylation of 4-phenylimidazole is due to the tautomerism between 4-phenyl-1H-imidazole and 5-phenyl-1H-imidazole. In solution, these two forms exist in equilibrium. The catalyst can coordinate to and promote arylation from either tautomer, leading to a mixture of products. The final product ratio is determined by the relative stability of the tautomers and the kinetics of their respective arylation reactions. Generally, the 4-substituted tautomer is more stable, but this doesn't always translate to it being the major product.

Mechanism of Regioisomer Formation:

G cluster_0 Tautomeric Equilibrium cluster_1 N-Arylation Pathways T1 4-Phenyl-1H-imidazole T2 5-Phenyl-1H-imidazole T1->T2 H⁺ shift P1 1,4-Diphenylimidazole (Kinetic/Steric Control) T1->P1 Pathway A P2 1,5-Diphenylimidazole (Thermodynamic Control) T2->P2 C1 Cu(I)-Catalyst + Aryl Halide C2 Cu(I)-Catalyst + Aryl Halide

Caption: Competing pathways in the N-arylation of 4-phenylimidazole.

Corrective Actions & Scientific Rationale:

  • Ligand Modification (Steric Control): The regioselectivity of copper-catalyzed N-arylations is highly dependent on the ligand used. Employing bulky ligands on the copper catalyst can introduce steric hindrance that favors arylation at the less sterically crowded nitrogen atom. For 4-phenylimidazole, the N1 position is generally less hindered than the N3 position (adjacent to the phenyl group).

    • Protocol: Screen a series of ligands with increasing steric bulk, such as moving from simple ligands like 1,10-phenanthroline to more substituted derivatives[5].

  • Choice of Base and Solvent: The base and solvent system can influence the position of the tautomeric equilibrium and the aggregation state of the copper catalyst, thereby affecting regioselectivity.

    • Base: A strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) can favor one tautomer over another compared to weaker bases like potassium carbonate (K₂CO₃).

    • Solvent: Aprotic polar solvents like DMF or DMSO are commonly used. However, switching to a nonpolar solvent like toluene or dioxane can alter the reaction outcome.

  • Palladium-Catalyzed Alternatives (Buchwald-Hartwig): If copper-based systems fail to provide adequate selectivity, palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative. These systems often exhibit different regioselectivity profiles.

    • Key Insight: Imidazoles can act as inhibitors to the formation of the active Pd(0)-ligand complex. A crucial technique is to pre-activate the catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., a bulky biarylphosphine like XPhos) together before adding the imidazole substrate[1][2]. This ensures the formation of the active catalyst and can dramatically improve both yield and regioselectivity.

Table 1: Influence of Catalyst System on N-Arylation Regioselectivity

Catalyst SystemLigandBaseSolventTypical Regioisomeric Ratio (1,4- vs 1,5-)Reference
CuI (10 mol%)1,10-PhenanthrolineK₂CO₃DMFModerate selectivity, often mixture[5]
CuI (5 mol%)NoneCs₂CO₃DioxaneVariable, substrate-dependent[5]
Pd₂(dba)₃ (1 mol%)XPhos (2.2 mol%)K₃PO₄TolueneOften high selectivity for N1-arylation[1][2]
Pd(OAc)₂ (5 mol%)P(n-Bu)Ad₂NaOt-BuTolueneCan favor C-H activation at C2/C5 instead of N-arylation[7]
Problem 3: I am trying to perform a regioselective N-alkylation on a 4-substituted imidazole, but I'm getting a mixture of N1 and N3 alkylated products.

Root Cause Analysis:

Similar to N-arylation, N-alkylation regioselectivity is governed by the tautomeric equilibrium of the starting imidazole. The choice of base, alkylating agent, and solvent all play critical roles in determining the final product ratio. The reaction can proceed through either direct alkylation of the neutral imidazole tautomers (SE2' mechanism) or, more commonly, through alkylation of the imidazolate anion formed after deprotonation by a base[8].

Corrective Actions & Scientific Rationale:

  • Steric Effects of the Alkylating Agent: The size of the electrophile is a major determinant of regioselectivity. A bulkier alkylating agent will preferentially react at the less sterically hindered nitrogen atom.

    • Example: When alkylating 4-methylimidazole, using methyl iodide might give poor selectivity, whereas using a bulkier agent like benzyl bromide or isopropyl iodide will significantly favor alkylation at the N1 position, which is distal to the methyl group.

  • Directing Group Strategy: A powerful, albeit multi-step, approach is to use a removable directing group. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective[7].

    • Protocol:

      • Protect the imidazole at the N1 position with a SEM group.

      • Perform a desired reaction at a C-H position (e.g., C5-arylation).

      • Alkylate the N3 position. This step is now unambiguous as N1 is blocked.

      • Remove the SEM group under acidic or fluoride conditions. This "trans-N-alkylation" strategy results in a clean, regiochemically defined N1-alkylated product that is often difficult to obtain directly[7].

Table 2: General Guidelines for Regioselective N-Alkylation

FactorCondition Favoring N1-Alkylation (Less Hindered N)Condition Favoring N3-Alkylation (More Hindered N)Rationale
Substituent at C4 Bulky group (e.g., -iPr, -Ph)Small group (e.g., -H, -Me)Steric hindrance directs the incoming electrophile.
Alkylating Agent Bulky electrophile (e.g., Benzyl-Br, iPr-I)Small electrophile (e.g., MeI, EtBr)Increased steric demand of the electrophile enhances selectivity for the less crowded site.
Reaction Conditions Strong base (e.g., NaH) in an aprotic solvent (e.g., THF)Often observed under "neutral" conditions in protic solvents (e.g., ethanol), but is highly substrate-dependent[8].Formation of the imidazolate anion with a strong base can amplify steric and electronic differences.

References

  • [Regioselective synthesis of 1,4-disubstituted imidazoles] . RSC Publishing. Available at: [Link]

  • [Regioselectivity of the reactions of 4,5-diphenylimidazole-2-thione with 1-chloro-2,3-epoxy-propane and 1-bromo-propene...] . ResearchGate. Available at: [Link]

  • [Regioselective alkylation of a versatile indazole...] . National Institutes of Health (NIH). Available at: [Link]

  • [Recent advances in the synthesis of imidazoles] . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • [Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives] . MDPI. Available at: [Link]

  • [N‐Arylation of Imidazoles: An Overview] . ResearchGate. Available at: [Link]

  • [Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Aryl Triflates by Deuterium Labeling] . National Institutes of Health (NIH). Available at: [Link]

  • [Regioselective N-alkylation of the 1H-indazole scaffold...] . University College Cork. Available at: [Link]

  • [Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry] . National Institutes of Health (NIH). Available at: [Link]

  • [Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib] . National Institutes of Health (NIH). Available at: [Link]

  • [C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles...] . National Institutes of Health (NIH). Available at: [Link]

  • [Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles] . American Chemical Society. Available at: [Link]

  • [Synthesis of substituted N-heterocycles by N-arylation] . Organic Chemistry Portal. Available at: [Link]

  • [Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles...] . MIT Open Access Articles. Available at: [Link]

  • [SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD] . ResearchGate. Available at: [Link]

  • [Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives] . SciRP.org. Available at: [Link]

  • [N-Alkylation of imidazoles] . University of Otago. Available at: [Link]

  • [A regiospecific synthesis of 1,4-disubstituted imidazoles] . The Journal of Organic Chemistry. Available at: [Link]

  • [Buchwald–Hartwig amination] . Wikipedia. Available at: [Link]

  • [Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets] . ResearchGate. Available at: [Link]

  • [Synthesis and computational evaluation of imidazole-based functional materials...] . PubMed Central. Available at: [Link]

  • [Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers] . Dalton Transactions (RSC Publishing). Available at: [Link]

  • [Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis] . RSC Publishing. Available at: [Link]

  • [Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles] . Semantic Scholar. Available at: [Link]

  • [Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene...] . ResearchGate. Available at: [Link]

  • [The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!] . YouTube. Available at: [Link]

  • [Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles] . PubMed. Available at: [Link]

  • [A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction] . International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • [Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions...] . PubMed Central. Available at: [Link]

  • [Steric/electronic effect-guided site-selective synthesis of di-boron embedded BN-MR-TADF molecules...] . ChemRxiv. Available at: [Link]

  • [Buchwald-Hartwig Amination] . Chemistry LibreTexts. Available at: [Link]

  • [Debus–Radziszewski imidazole synthesis] . Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Thermal Stability of Imidazole-Based Curing Agents

Welcome to the technical support center for imidazole-based curing agents. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing imidazole-cured epoxy systems and see...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazole-based curing agents. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing imidazole-cured epoxy systems and seeking to optimize their thermal stability. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during formulation and experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the selection and use of imidazole-based curing agents to achieve optimal thermal performance.

Q1: What are the key factors influencing the thermal stability of an epoxy resin cured with an imidazole-based agent?

A1: The thermal stability of an imidazole-cured epoxy system is a multifactorial property. The primary determinants include:

  • Chemical Structure of the Imidazole: The type and position of substituent groups on the imidazole ring significantly alter its reactivity and, consequently, the thermal properties of the cured resin.[1] Steric hindrance and the electronic effects of these groups can be tailored to control the curing onset temperature and the degree of crosslinking.

  • Concentration of the Curing Agent: The concentration of the imidazole curing agent has a profound impact on the glass transition temperature (Tg) and overall thermal stability.[2] There is an optimal concentration range for achieving maximum crosslinking; exceeding this can lead to plasticization effects and a decrease in Tg.

  • Curing Schedule: The time and temperature of the curing process are critical. An incomplete cure, resulting from insufficient time or temperature, will lead to a lower Tg and reduced thermal stability.[3][4]

  • Formulation Components: The presence of other components in the formulation, such as fillers, can influence thermal stability. For instance, thermally stable fillers like silica can enhance the overall thermal performance of the composite.[1]

  • Moisture Content: The absorption of moisture can act as a plasticizer, leading to a reduction in the glass transition temperature of the cured epoxy resin.[5]

Q2: How does the structure of an imidazole derivative affect its latency and the resulting thermal properties?

A2: The structure of the imidazole derivative is a key lever for controlling the latency of the curing reaction, which is crucial for one-component epoxy systems that require storage stability.

  • Substituents on the Imidazole Ring: Introducing bulky substituent groups on the imidazole ring can create steric hindrance, which raises the activation energy of the curing reaction and thus improves latency.[1]

  • Blocking Functional Groups: Chemical modification of the active amine hydrogen on the imidazole ring can also impart latency. The curing reaction is initiated only after a de-blocking step, which is typically triggered by heat.[1]

  • Latent Curing Agents: For applications requiring extended pot life, consider using encapsulated or blocked imidazole curing agents. These are designed to remain inactive at ambient temperatures and are activated by a specific thermal trigger.[6][7]

Q3: What are the primary analytical techniques for assessing the thermal stability of imidazole-cured epoxy systems?

A3: Two primary thermal analysis techniques are indispensable for characterizing the thermal stability of these systems:

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), monitor the heat of reaction (curing exotherm), and assess the degree of cure. It is a powerful tool for optimizing curing schedules and understanding the kinetics of the curing reaction.[8][9]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature of the cured resin, providing a direct measure of its thermal stability. TGA can also be used to assess the char yield, which is an indicator of flame retardancy.[6]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to the thermal stability of imidazole-cured epoxy systems.

Problem 1: The cured epoxy exhibits a lower than expected Glass Transition Temperature (Tg).

  • Potential Causes & Solutions:

Potential CauseDiagnostic ApproachRecommended Solution
Incorrect Mix Ratio Review formulation records to verify the precise weight percentages of the epoxy resin and imidazole curing agent.Prepare a new batch with the correct stoichiometric ratio. An excess of curing agent can act as a plasticizer, lowering the Tg.[3]
Incomplete Curing Perform a DSC scan on the cured sample. The presence of a residual curing exotherm indicates an incomplete reaction.Increase the curing time or temperature according to the manufacturer's recommendations or based on your own DSC kinetic studies. A post-curing step at a higher temperature can often drive the reaction to completion and increase the Tg.[4]
Moisture Absorption Store the imidazole curing agent and epoxy resin in a desiccator. Analyze the moisture content of the raw materials if possible.Dry the raw materials before use. Ensure the curing environment has low humidity.[5]
Presence of Solvents If solvents were used in the formulation, ensure they have been completely removed during the curing process. A TGA scan might show a weight loss step at the boiling point of the solvent.Implement a vacuum drying step before or during the initial stages of curing to facilitate complete solvent removal.

Troubleshooting Workflow for Low Tg

low_tg_troubleshooting start Low Tg Observed check_ratio Verify Mix Ratio start->check_ratio ratio_ok Ratio Correct? check_ratio->ratio_ok check_cure Assess Degree of Cure (DSC) cure_ok Cure Complete? check_cure->cure_ok check_moisture Investigate Moisture Contamination moisture_ok Moisture Absent? check_moisture->moisture_ok check_solvent Check for Residual Solvents solvent_ok Solvents Absent? check_solvent->solvent_ok ratio_ok->check_cure Yes adjust_ratio Adjust Mix Ratio ratio_ok->adjust_ratio No cure_ok->check_moisture Yes optimize_cure Optimize Cure Schedule (Time/Temperature) cure_ok->optimize_cure No moisture_ok->check_solvent Yes dry_components Dry Components & Control Humidity moisture_ok->dry_components No remove_solvent Implement Solvent Removal Step solvent_ok->remove_solvent No end Tg Optimized solvent_ok->end Yes adjust_ratio->end optimize_cure->end dry_components->end remove_solvent->end

Caption: Troubleshooting workflow for diagnosing and resolving low glass transition temperature (Tg).

Problem 2: Premature curing or short pot life of a one-component epoxy system.

  • Potential Causes & Solutions:

Potential CauseDiagnostic ApproachRecommended Solution
Highly Reactive Imidazole Review the technical data for the imidazole curing agent. Imidazoles with low steric hindrance and electron-donating groups are generally more reactive.Select a more latent imidazole derivative. Consider imidazoles with bulky substituents or those that are chemically blocked.[1]
High Ambient Temperature Monitor the storage and handling temperatures of the formulated system.Store the one-component system at a lower temperature, as recommended by the supplier.
Inadequate Latency Mechanism If using a latent curing agent, verify its activation temperature.Choose a latent curing agent with an activation temperature that is well above your processing and storage temperatures. Consider microencapsulated imidazoles for enhanced latency.[6][7]

Problem 3: The cured material shows signs of thermal degradation at temperatures below the expected service temperature.

  • Potential Causes & Solutions:

Potential CauseDiagnostic ApproachRecommended Solution
Inherent Thermal Instability of the Curing Agent Perform a TGA scan on the neat imidazole curing agent to determine its decomposition temperature.Select an imidazole derivative with higher intrinsic thermal stability. Imidazoles with aromatic substituents often exhibit improved thermal stability.
Incomplete Curing As with low Tg, an incomplete cure can lead to a less stable polymer network. Use DSC to check for residual exotherms.Optimize the curing schedule to ensure complete crosslinking. A post-cure step is often beneficial.
Oxidative Degradation If the application involves exposure to air at high temperatures, oxidative degradation may be a factor.Consider incorporating antioxidants into the formulation. Curing under an inert atmosphere (e.g., nitrogen) can also improve thermal stability.

Section 3: Experimental Protocols

This section provides step-by-step methodologies for key experiments to characterize and optimize the thermal stability of your imidazole-cured epoxy system.

Protocol 1: Determination of Optimal Curing Agent Concentration using DSC

  • Preparation of Samples: Prepare a series of small batches of the epoxy resin with varying concentrations of the imidazole curing agent (e.g., 1, 2, 3, 4, 5 parts per hundred resin by weight). Ensure thorough and consistent mixing for each sample.[10]

  • DSC Analysis:

    • Accurately weigh 5-10 mg of each uncured sample into a DSC pan.

    • Perform a dynamic DSC scan from ambient temperature to a temperature high enough to ensure complete curing (e.g., 250°C) at a heating rate of 10°C/min.[10]

    • From the first scan, determine the onset temperature of curing and the total heat of reaction (ΔH).

    • Cool the sample and perform a second DSC scan at the same heating rate.

    • Determine the glass transition temperature (Tg) from the second scan.

  • Data Analysis: Plot the Tg as a function of the imidazole concentration. The optimal concentration will correspond to the peak of this curve. A decrease in Tg at higher concentrations may indicate a plasticizing effect.

Protocol 2: Assessment of Curing Kinetics and Degree of Cure

  • Isothermal DSC:

    • Select a curing temperature based on your application or the dynamic DSC results.

    • Place a weighed uncured sample in the DSC and rapidly heat it to the isothermal curing temperature.

    • Hold the sample at this temperature until the exothermic heat flow returns to the baseline, indicating the completion of the reaction at that temperature.

    • Integrate the area under the exotherm to determine the heat of reaction at that temperature.

  • Residual Cure Analysis:

    • After the isothermal hold, cool the sample and then perform a dynamic scan (e.g., at 10°C/min) to a higher temperature.

    • If a residual exotherm is observed, this indicates that the isothermal cure was incomplete. The area of this residual peak corresponds to the uncured portion.

  • Calculation of Degree of Cure: The degree of cure (α) at a given time during the isothermal experiment can be calculated as the ratio of the heat evolved up to that time to the total heat of reaction for a complete cure.

Curing Mechanism Overview

curing_mechanism cluster_initiation Initiation cluster_propagation Propagation Epoxy Epoxy Resin Adduct Epoxy-Imidazole Adduct Epoxy->Adduct Imidazole Imidazole Curing Agent Imidazole->Adduct Etherification Etherification Reactions Adduct->Etherification Crosslinked_Network Crosslinked Polymer Network (High Thermal Stability) Etherification->Crosslinked_Network

Caption: Simplified overview of the epoxy-imidazole curing mechanism.

Section 4: Data Summary

Table 1: Comparison of Thermal Properties for Different Imidazole Curing Agents in an Epoxy System

Imidazole DerivativeMax. Peak Curing Temp. (°C)ΔH (kJ/mol)Glass Transition Temp. (Tg) (°C)
Imidazole (Im)128101.298
1-Methylimidazole (1MI)129105.3128
2-Methylimidazole (2MI)12197.7125

Data adapted from Ham et al. (2010).[11] Note: These values are for a specific epoxy system and concentration and should be used for comparative purposes.

Table 2: Typical Properties of a Commercial Imidazole Curing Agent (Imicure® Imidazole)

PropertyValue
AppearanceWhite Flakes
Puritymin 99%
Melting Point88-90 °C
Recommended Use Level (EEW=190)1-4 phr
Glass Transition Temperature (Tg) in heat-cured systems≈ 150 °C

Data from Evonik Operations technical datasheet.[12]

References

  • Why does the glass transition temperature increase when an epoxy resin is cured for a longer duration of time? Quora. Available at: [Link]

  • Mechanism and Kinetics of Epoxy-Imidazole Cure Studied with Two Kinetic Methods. Available at: [Link]

  • P3K-3 Investigation of Low Glass Transition Temperature Epoxy Resin Blends for Lossy, yet Machineable, Transducer Substrates. Available at: [Link]

  • Effect of modified imidazole derivatives structure on properties of epoxy thermosets. ResearchGate. Available at: [Link]

  • EFFECT OF CURING ON THE GLASS TRANSITION TEMPERATURE OF THE EPOXY/GNP SYSTEM. Lume UFRGS. Available at: [Link]

  • How Does Temperature Relate To The Glass Transition Temperature Of Epoxy Resin? Available at: [Link]

  • How To Optimize The Glass Transition Temperature (Tg) Of An Epoxy. Kohesi Bond. Available at: [Link]

  • Cure Behavior of an Epoxy-Anhydride-Imidazole System. ResearchGate. Available at: [Link]

  • Preparation of Imidazole Compounds as Latent Curing Agents and Their Application in RGB LED Packaging. MDPI. Available at: [Link]

  • A comparison of some imidazoles in the curing of epoxy resin. ResearchGate. Available at: [Link]

  • Mechanism of imidazole catalysis in the curing of epoxy resins. ResearchGate. Available at: [Link]

  • Poly(2-alkyl/aryl-2-oxazoline)-Imidazole Complexes as Thermal Latent Curing Agents for Epoxy Resins. ACS Omega. Available at: [Link]

  • DSC studies of the curing mechanisms and kinetics of DGEBA using imidazole curing agents. Academia.edu. Available at: [Link]

  • Epoxy Resin Curing with Imidazoles. Scribd. Available at: [Link]

  • A comparison of some imidazole catalysts as epoxy curing agents. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methoxy-Imidazole Derivatives

Welcome to the technical support center for the synthesis of methoxy-imidazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methoxy-imidazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of these synthetic processes. The goal is to empower you with the knowledge to identify, mitigate, and eliminate by-products, ensuring the purity and integrity of your target compounds.

Introduction: The Challenge of Purity in Methoxy-Imidazole Synthesis

The synthesis of methoxy-imidazole derivatives is a cornerstone in the development of a wide range of pharmacologically active molecules.[1][2] The methoxy group, a powerful electron-donating substituent, significantly influences the reactivity of the imidazole ring, but can also lead to the formation of undesired by-products.[3] These impurities can complicate purification, reduce yields, and interfere with downstream applications and biological assays. This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis and purification of these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing multiple spots on my TLC plate after an N-alkylation reaction of a methoxy-imidazole. What are the likely by-products?

Answer:

The presence of multiple spots on your TLC plate following an N-alkylation reaction is a common observation. The primary by-products in this scenario are typically:

  • Unreacted Starting Material: The methoxy-substituted imidazole may not have fully reacted.

  • Regioisomers: If the imidazole ring is unsymmetrically substituted (in addition to the methoxy group), alkylation can occur at different nitrogen atoms, leading to the formation of regioisomers.[4]

  • Over-alkylation Products: In some cases, the alkylating agent can react further, leading to the formation of quaternary imidazolium salts, especially if a large excess of the alkylating agent is used.

  • By-products from the Alkylating Agent: The alkylating agent itself might undergo side reactions, such as elimination, particularly if it is a secondary or tertiary halide.

Causality: The formation of these by-products is influenced by several factors including the reaction conditions (temperature, solvent, base), the nature of the alkylating agent, and the specific substitution pattern of the imidazole ring.[4] For instance, the basicity of the reaction medium can significantly impact the regioselectivity of the N-alkylation.[4]

Troubleshooting Guide 1: Differentiating and Eliminating N-Alkylation By-products

Challenge: My reaction mixture shows a complex TLC profile, and I am unsure how to proceed with purification.

Systematic Approach:

  • Initial Characterization: Before attempting a large-scale purification, it is crucial to characterize the crude reaction mixture. A small aliquot can be analyzed by LC-MS to identify the molecular weights of the major components. This will help in tentatively assigning the spots on the TLC to the desired product, starting material, and potential by-products.

  • Strategic Purification: Based on the nature of the impurities, a suitable purification strategy can be devised.

    • Unreacted Starting Material: If a significant amount of the starting methoxy-imidazole remains, an acid-base extraction can be highly effective. The basic imidazole derivatives can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer. Subsequent neutralization of the aqueous phase and re-extraction will recover the desired product and unreacted starting material, which can often be separated by chromatography.[5]

    • Regioisomers: The separation of regioisomers can be challenging due to their similar polarities. Careful optimization of column chromatography is usually required.

      • Solvent System Modification: Experiment with different solvent systems. For imidazole derivatives, common systems include ethyl acetate/hexane and dichloromethane/methanol. Adding a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape by neutralizing acidic sites on the silica gel.[5]

      • Stationary Phase: If separation on silica gel is poor, consider using neutral or basic alumina, which can offer different selectivity for basic compounds.[5]

    • Over-alkylation Products (Imidazolium Salts): These quaternary salts are highly polar and often remain at the baseline of the TLC plate. They can typically be removed by a simple aqueous wash of the organic reaction mixture or during silica gel chromatography, as they will strongly adhere to the stationary phase.

Workflow for By-product Identification and Removal:

G cluster_0 Reaction Work-up & Analysis cluster_1 Purification Strategy Crude Reaction Mixture Crude Reaction Mixture TLC & LC-MS Analysis TLC & LC-MS Analysis Crude Reaction Mixture->TLC & LC-MS Analysis Characterize Acid-Base Extraction Acid-Base Extraction TLC & LC-MS Analysis->Acid-Base Extraction Unreacted Starting Material Column Chromatography Column Chromatography TLC & LC-MS Analysis->Column Chromatography Regioisomers TLC & LC-MS Analysis->Column Chromatography Over-alkylation Products Recrystallization Recrystallization Column Chromatography->Recrystallization Further Purification Pure Product Pure Product Recrystallization->Pure Product

Caption: A logical workflow for identifying and purifying methoxy-imidazole derivatives.

FAQ 2: My methoxy-imidazole derivative is showing significant tailing during column chromatography on silica gel. What is causing this and how can I resolve it?

Answer:

Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel. The lone pair of electrons on the nitrogen atoms of the imidazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor peak shape and inefficient separation.

Causality: The acidic nature of the silica gel stationary phase is the primary cause of tailing for basic analytes.

Troubleshooting Guide 2: Optimizing Chromatographic Conditions for Methoxy-Imidazole Derivatives

Challenge: Tailing of my product on the column is leading to poor separation and low purity of the collected fractions.

Systematic Approach:

  • Mobile Phase Modification: The most straightforward solution is to add a basic modifier to the mobile phase.

    • Triethylamine (TEA) or Pyridine: Adding a small amount (0.1-1%) of a volatile base like triethylamine or pyridine to your eluent can effectively neutralize the acidic sites on the silica gel.[5] This minimizes the strong interactions causing tailing and results in sharper, more symmetrical peaks.

  • Change of Stationary Phase: If mobile phase modification is insufficient, changing the stationary phase is the next logical step.

    • Neutral or Basic Alumina: Alumina is a more basic stationary phase compared to silica gel and can provide excellent separation for basic compounds with minimal tailing.[5]

    • Reverse-Phase Chromatography (C18): If your methoxy-imidazole derivative is sufficiently non-polar, reverse-phase chromatography can be an effective alternative. A common mobile phase would be a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.

Data Presentation: Comparison of Purification Techniques

Purification MethodTypical PurityTypical YieldApplicability
Column Chromatography (Silica Gel) 50-80%60-90%Good for complex mixtures, but can be time-consuming.[5]
Column Chromatography (Alumina) >90%60-90%Ideal for basic compounds prone to tailing on silica.[5]
Recrystallization >99%50-85%Excellent for a final purification step if a suitable solvent is found.[5]
Acid-Base Extraction >90%70-95%Effective for removing non-basic or acidic impurities.[5]

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction to Remove Unreacted Starting Material
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid. The basic methoxy-imidazole derivatives will move into the aqueous layer as their hydrochloride salts. Repeat the extraction 2-3 times.

  • Separation: Combine the acidic aqueous layers. The organic layer, containing non-basic impurities, can be discarded.

  • Neutralization: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M sodium hydroxide or a saturated solution of sodium bicarbonate) until the pH is basic (pH > 8). The neutral methoxy-imidazole derivative should precipitate if it is insoluble in water.

  • Product Extraction: If the product precipitates, collect it by vacuum filtration. If it is soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., dichloromethane).[5]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Step-by-Step Guide to Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).[5] A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[5]

  • Dissolution of Crude Product: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals to a constant weight.[6]

Visualization of the Purification Logic:

G cluster_0 Impurity Profile cluster_1 Purification Method Unreacted Starting Material Unreacted Starting Material Acid-Base Extraction Acid-Base Extraction Unreacted Starting Material->Acid-Base Extraction Regioisomers Regioisomers Column Chromatography Column Chromatography Regioisomers->Column Chromatography Polar Impurities Polar Impurities Polar Impurities->Column Chromatography Pure Product Pure Product Acid-Base Extraction->Pure Product Recrystallization Recrystallization Column Chromatography->Recrystallization Optional Polishing Recrystallization->Pure Product

Caption: Matching purification methods to common by-products in methoxy-imidazole synthesis.

References

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Affinity purification methods involving imidazole elution. (n.d.). Google Patents.
  • Synthesis and pharmacological evaluation of some substituted imidazoles. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 3, 2026, from [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023, June 19). NIH. Retrieved February 3, 2026, from [Link]

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (n.d.). Beilstein Journals. Retrieved February 3, 2026, from [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Preparation of Imidazoles, Part 1: By Cyclocondensation. (2024, July 24). YouTube. Retrieved February 3, 2026, from [Link]

  • Recent advances in the synthesis of imidazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 3, 2026, from [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020, March 3). MDPI. Retrieved February 3, 2026, from [Link]

  • From Other Imidazoles by Substitution of Hydrogen. (2024, July 24). YouTube. Retrieved February 3, 2026, from [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
  • Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • N-Alkylation of imidazoles. (n.d.). University of Otago. Retrieved February 3, 2026, from [Link]

  • Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. (n.d.). Scholars Research Library. Retrieved February 3, 2026, from [Link]

  • Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. (n.d.). Research Square. Retrieved February 3, 2026, from [Link]

  • Derivatives of imidazole, their preparation and utilisation, and pharmaceutical compositions containing these derivatives. (n.d.). Google Patents.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (n.d.). Medium. Retrieved February 3, 2026, from [Link]

  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Imidazole quantification by LC determination. (2019, December 25). Wiley Analytical Science. Retrieved February 3, 2026, from [Link]

  • Process for preparing 1-alkylimidazoles. (n.d.). Google Patents.
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (n.d.). Biological and Molecular Chemistry. Retrieved February 3, 2026, from [Link]

  • Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H and 13C NMR Spectral Analysis of 4-Methoxy-2-phenylimidazole: A Comparative Approach

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among these, imidazole derivatives are...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among these, imidazole derivatives are of significant interest due to their broad spectrum of biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methoxy-2-phenylimidazole, a compound with potential applications in medicinal chemistry. In the absence of directly published experimental spectra for this specific molecule, this guide will present a detailed predicted spectral analysis, grounded in the established principles of NMR spectroscopy and supported by comparative data from structurally analogous compounds. This approach not only offers a robust framework for the characterization of 4-Methoxy-2-phenylimidazole but also serves as a practical tutorial on spectral interpretation for substituted imidazoles.

The Foundational Principles of NMR in Imidazole Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation induces transitions between these energy states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of each nucleus. This sensitivity is what allows us to differentiate between chemically non-equivalent atoms within a molecule and piece together its structural puzzle.

For a molecule like 4-Methoxy-2-phenylimidazole, ¹H NMR provides information on the number of different types of protons, their relative numbers, their electronic environment, and the connectivity between neighboring protons through spin-spin coupling. Complementarily, ¹³C NMR reveals the number of different types of carbon atoms and their electronic environments, offering a detailed map of the carbon skeleton.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for 4-Methoxy-2-phenylimidazole, the following standardized protocol is recommended.[1]

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of high-purity 4-Methoxy-2-phenylimidazole.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve optimal signal dispersion and resolution.[2]

  • The sample is placed in the spectrometer's probe, and the magnetic field is "locked" onto the deuterium signal of the solvent to maintain field stability.

  • The probe is tuned to the resonance frequencies of ¹H and ¹³C.

  • "Shimming" is performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • ¹H NMR: A standard one-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR: A proton-decoupled experiment is standard, which simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

dot graphdot { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} } Caption: Workflow for NMR spectral acquisition and processing.

Predicted ¹H and ¹³C NMR Spectral Data for 4-Methoxy-2-phenylimidazole

The following tables present the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for 4-Methoxy-2-phenylimidazole. These predictions are based on the analysis of structurally related compounds, including 4-methyl-2-phenylimidazole and 1-(4-methoxyphenyl)-1H-imidazole, and the known effects of substituents on aromatic and heteroaromatic rings.

Table 1: Predicted ¹H NMR Data for 4-Methoxy-2-phenylimidazole (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5broad singlet1HN-H
~7.90doublet2HH-2', H-6'
~7.45triplet2HH-3', H-5'
~7.35triplet1HH-4'
~7.00singlet1HH-5
~3.85singlet3H-OCH₃

Table 2: Predicted ¹³C NMR Data for 4-Methoxy-2-phenylimidazole (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~150.0C-4
~145.5C-2
~135.0C-1'
~129.0C-3', C-5'
~128.5C-4'
~126.0C-2', C-6'
~115.0C-5
~56.0-OCH₃

Spectral Analysis and Interpretation

A detailed examination of the predicted spectra reveals the structural nuances of 4-Methoxy-2-phenylimidazole.

dot graphdot { node [shape="none", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=133035&t=l", label=""]; "mol"; } } Caption: Structure of 4-Methoxy-2-phenylimidazole with atom numbering.

¹H NMR Spectrum Analysis:

  • N-H Proton: The broad singlet predicted at approximately 10.5 ppm is characteristic of the imidazole N-H proton. Its broadness is a result of quadrupole broadening from the adjacent nitrogen and potential chemical exchange with trace amounts of water in the solvent.

  • Phenyl Protons: The signals for the phenyl group are predicted to appear in the aromatic region. The protons ortho to the imidazole ring (H-2' and H-6') are expected to be the most downfield (~7.90 ppm) due to the deshielding effect of the imidazole ring. The meta (H-3' and H-5') and para (H-4') protons are predicted to resonate at slightly higher fields (~7.45 and ~7.35 ppm, respectively). The expected multiplicities are a doublet for the ortho protons and triplets for the meta and para protons, arising from coupling with their neighbors.

  • Imidazole Proton (H-5): The single proton on the imidazole ring (H-5) is predicted to appear as a singlet at around 7.00 ppm. The electron-donating methoxy group at C-4 will shield this proton, causing it to appear at a higher field (more upfield) compared to the unsubstituted 2-phenylimidazole.

  • Methoxy Protons: The three equivalent protons of the methoxy group are expected to produce a sharp singlet at approximately 3.85 ppm, a characteristic region for methoxy groups attached to an aromatic system.

¹³C NMR Spectrum Analysis:

  • Imidazole Carbons: The carbon atom bearing the methoxy group (C-4) is predicted to be the most downfield in the imidazole ring (~150.0 ppm) due to the strong deshielding effect of the directly attached oxygen atom. The C-2 carbon, attached to the phenyl group and two nitrogen atoms, is also expected to be significantly downfield (~145.5 ppm). The C-5 carbon is predicted to be the most upfield of the imidazole ring carbons (~115.0 ppm), shielded by the electron-donating effect of the methoxy group.

  • Phenyl Carbons: The chemical shifts of the phenyl carbons are predicted based on standard substituent effects. The ipso-carbon (C-1') attached to the imidazole ring is expected around 135.0 ppm. The other phenyl carbons will have shifts in the typical aromatic range of 126-129 ppm.

  • Methoxy Carbon: The carbon of the methoxy group is predicted to appear at a characteristic upfield position of around 56.0 ppm.

Comparative Analysis: The Influence of Substituents

To validate our predictions and gain deeper insights into the structure-spectra correlation, we can compare the predicted data for 4-Methoxy-2-phenylimidazole with the experimental data of analogous compounds.

Comparison with 4-Methyl-2-phenylimidazole:

The primary difference between these two molecules is the substituent at the C-4 position: a methoxy group versus a methyl group.

  • ¹H NMR: The most significant difference will be the signal for the substituent itself: a singlet around 3.85 ppm for the methoxy group in our target molecule, versus a singlet around 2.3 ppm for the methyl group in 4-methyl-2-phenylimidazole. Furthermore, the electron-donating nature of the methoxy group is stronger than that of the methyl group, which will result in a more pronounced upfield shift for the H-5 proton in 4-methoxy-2-phenylimidazole compared to its counterpart in the 4-methyl derivative.

  • ¹³C NMR: The C-4 carbon in 4-methoxy-2-phenylimidazole will be significantly more downfield (~150.0 ppm) than the C-4 carbon in 4-methyl-2-phenylimidazole (typically around 130 ppm) due to the direct attachment of the highly electronegative oxygen atom. The methoxy carbon signal (~56.0 ppm) will be present instead of the methyl carbon signal (around 15-20 ppm).

Comparison with 1-(4-methoxyphenyl)-1H-imidazole:

This comparison allows us to assess the effect of the position of the methoxyphenyl group.

  • ¹H NMR: In 1-(4-methoxyphenyl)-1H-imidazole, the methoxy group is on the phenyl ring attached to a nitrogen, not directly on the imidazole ring. The protons of the imidazole ring in this compound will show a different pattern and chemical shifts compared to our target molecule. The protons on the methoxyphenyl ring will exhibit a characteristic AA'BB' system, which will differ from the predicted pattern for the phenyl group in 4-Methoxy-2-phenylimidazole.

  • ¹³C NMR: The chemical shifts of the imidazole carbons will be different due to the different substitution pattern. For instance, the C-4 and C-5 carbons in 1-(4-methoxyphenyl)-1H-imidazole will be more electronically similar than in 4-Methoxy-2-phenylimidazole, where the methoxy group at C-4 breaks this symmetry.

Conclusion

This guide has provided a comprehensive, albeit predictive, ¹H and ¹³C NMR spectral analysis of 4-Methoxy-2-phenylimidazole. By leveraging established NMR principles and comparative data from structurally related compounds, we have been able to assign the predicted signals and rationalize the expected chemical shifts and multiplicities. The detailed experimental protocol provided serves as a standard for acquiring high-quality data for this and similar compounds. The comparative analysis highlights the subtle yet significant influence of substituent type and position on the NMR spectra of imidazole derivatives. This in-depth guide should serve as a valuable resource for researchers in the structural elucidation and characterization of novel heterocyclic molecules.

References

  • Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved February 27, 2024, from [Link]

  • Patel, A. B., et al. (2012). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Imidazole Derivatives. Journal of Young Pharmacists, 4(3), 159-164.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved February 27, 2024, from [Link]

  • Pajaro, O. P., et al. (2009). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 14(6), 2246-2257.
  • PubChem. (n.d.). 4-Phenylimidazole. Retrieved February 27, 2024, from [Link]

  • PubChem. (n.d.). 1-(4-methoxyphenyl)-1H-imidazole. Retrieved February 27, 2024, from [Link]

Sources

Comparative

A Comprehensive Guide to HPLC Method Development for Purity Assessment of 4-Methoxy-2-phenylimidazole

This guide provides a detailed, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Methoxy-2-phenylimidazole. We will navig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Methoxy-2-phenylimidazole. We will navigate through the logical progression of method development, from understanding the analyte's physicochemical properties to full method validation in accordance with international guidelines. The causality behind each experimental choice is explained to provide a deeper understanding of the chromatographic process.

Foundational Understanding: Analyte Characterization and Initial Parameter Selection

A successful HPLC method is built upon a solid understanding of the analyte. 4-Methoxy-2-phenylimidazole, as a substituted phenylimidazole, possesses key characteristics that guide our initial choices.

Physicochemical Properties: Phenylimidazole derivatives are generally aromatic and possess both a weakly acidic N-H proton and a weakly basic nitrogen in the imidazole ring.[1] The presence of a phenyl and a methoxy group will influence its polarity and solubility. 2-Phenylimidazole has a pKa of approximately 6.48 and a logP of 1.88.[2] The addition of a methoxy group to the phenyl ring will slightly increase the molecule's polarity. These compounds are typically soluble in organic solvents like methanol and ethanol.[3]

UV Absorbance: The conjugated system of the phenyl and imidazole rings dictates strong UV absorbance.[4] For similar compounds like 2-phenylbenzimidazole-5-sulfonic acid, a significant absorbance maximum is observed around 340 nm.[5] A preliminary UV scan of a dilute solution of 4-Methoxy-2-phenylimidazole in a suitable solvent (e.g., methanol or acetonitrile) is the first practical step to determine the optimal detection wavelength (λmax) for maximum sensitivity.

Initial HPLC Conditions: Based on the above, a reversed-phase HPLC (RP-HPLC) approach is the logical starting point due to the compound's moderate polarity.

ParameterInitial SelectionRationale
Stationary Phase C18 (L1), 150 x 4.6 mm, 5 µmProvides good hydrophobic retention for aromatic compounds. A standard column dimension and particle size offer a good balance of efficiency and backpressure.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC. Formic acid is used to control the pH and ensure the analyte is in a single ionic form, leading to better peak shape.
Elution Mode GradientA gradient elution is chosen to ensure that impurities with a wide range of polarities are eluted and detected within a reasonable timeframe. A typical starting gradient could be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CA slightly elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Detection Wavelength λmax (e.g., ~254 nm or determined λmax)Initial screening at a common UV wavelength like 254 nm is a good start, followed by optimization based on the UV spectrum.
Injection Volume 10 µLA standard injection volume.
Diluent Mobile Phase A / Acetonitrile (50:50)The diluent should be chosen to ensure the analyte is fully dissolved and compatible with the mobile phase to avoid peak distortion.

Method Optimization: A Systematic Approach

The goal of optimization is to achieve a chromatogram with a sharp, symmetrical peak for 4-Methoxy-2-phenylimidazole, well-resolved from any potential impurities and degradation products.

Caption: Workflow for HPLC method optimization.

Step-by-Step Optimization Protocol:

  • Mobile Phase Composition: The ratio of organic modifier (acetonitrile or methanol) to the aqueous phase is a critical parameter affecting retention.

    • Experiment: Run the initial gradient. If the main peak elutes too early, decrease the initial percentage of the organic phase. If it elutes too late, increase the initial percentage.

    • Rationale: Adjusting the solvent strength allows for control over the retention time of the analyte. Methanol can be an alternative to acetonitrile and may offer different selectivity for separating closely eluting impurities due to its different solvent properties.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds.

    • Experiment: Prepare mobile phases with different pH values (e.g., using phosphate buffer at pH 3.0, 5.0, and 7.0). Analyze the peak shape of 4-Methoxy-2-phenylimidazole at each pH.

    • Rationale: By adjusting the pH to be at least 2 units away from the analyte's pKa, the compound will exist predominantly in a single ionic form (either protonated or deprotonated), leading to sharper, more symmetrical peaks.

  • Gradient Slope: The steepness of the gradient affects the resolution of peaks.

    • Experiment: If impurities are co-eluting, a shallower gradient (e.g., 10-90% B over 30 minutes instead of 20) can be employed.

    • Rationale: A shallower gradient increases the time analytes spend in the mobile phase, allowing for better separation of components with similar retention characteristics.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

A crucial aspect of a purity method is its ability to separate the active pharmaceutical ingredient (API) from its degradation products.[6] Forced degradation studies are performed to demonstrate this.[7] The imidazole moiety can be susceptible to oxidation and photodegradation.[8]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve 4-Methoxy-2-phenylimidazole in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve 4-Methoxy-2-phenylimidazole in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat a solution of 4-Methoxy-2-phenylimidazole with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of 4-Methoxy-2-phenylimidazole to UV light (254 nm) and visible light for 24 hours.

After each stress condition, the samples are analyzed using the optimized HPLC method. The peak purity of the main peak should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products.

Method Validation: Demonstrating Reliability and Robustness

Once the method is optimized and shown to be stability-indicating, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]

Caption: Key parameters for HPLC method validation.

Validation Parameters and Acceptance Criteria:

ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), 4-Methoxy-2-phenylimidazole standard, and forced degradation samples.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. The main peak should be free from co-elution from any degradation products (peak purity > 990).
Linearity Prepare at least five concentrations of 4-Methoxy-2-phenylimidazole, typically from the quantitation limit (LOQ) to 150% of the target concentration. Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of 4-Methoxy-2-phenylimidazole into a blank or placebo at three concentration levels (e.g., 80%, 100%, and 120%), in triplicate.The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations of the standard solution on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Robustness Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic).The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Comparative Analysis and Final Method

Let's assume through our development and validation, we arrive at the following two potential methods.

Table of Comparative HPLC Methods:

ParameterMethod AMethod B
Column C18 (L1), 150 x 4.6 mm, 5 µmPhenyl-Hexyl (L11), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Phosphate pH 3.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B in 25 min10-90% B in 20 min
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 35 °C30 °C
Detection 258 nm258 nm
Resolution (critical pair) 1.82.5
Run Time 35 min30 min

References

  • Caloong Chemical Co., Ltd. (2025). 2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. Retrieved from [Link]

  • Ribeiro da Silva, M. A., & Monte, M. J. (2014). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry C, 118(10), 5286-5295. Retrieved from [Link]

  • Kumar, A., & Singh, P. (2013). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of medicinal chemistry, 56(12), 4938-4952. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Liu, J., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 265, 116086. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of 2-phenylbenzimidazole-5-sulfonic acid.... Retrieved from [Link]

  • Verma, S., & Kumar, A. (2025). The Synthesis, molecular docking, and pharmacological evaluation of some new triphenyl imidazole derivatives as anxiolytic agents. Indian Journal of Chemistry. Retrieved from [Link]

  • HUNAN CHEM. (n.d.). 2-phenylimidazole Universal Chemical. Retrieved from [Link]

  • Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 3(1), 385-401. Retrieved from [Link]

  • John, A., et al. (2022). A review on synthesis and characterization of impurities of some drugs. World Journal of Pharmaceutical Research, 11(9), 624-640. Retrieved from [Link]

  • Max Planck Institute for Chemistry. (n.d.). The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. Retrieved from [Link]

  • Vereecken, P., et al. (2021). 2-Phenylimidazole Corrosion Inhibitor on Copper: An XPS and ToF-SIMS Surface Analytical Study. Coatings, 11(8), 978. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Information 1-Methylimidazole Stabilization of Gold Nanoparticles in Imidazolium Ionic Liquids. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Adhikari, A., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science, 60(7), 615-626. Retrieved from [Link]

  • E-RESEARCHCO. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

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Validation

Mass spectrometry fragmentation patterns of methoxy-phenylimidazoles

Title: Comparative Mass Spectrometry Profiling: Fragmentation Dynamics of Methoxy-Phenylimidazoles Executive Summary This guide provides a structural elucidation framework for Methoxy-Phenylimidazoles , a pharmacophore c...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Mass Spectrometry Profiling: Fragmentation Dynamics of Methoxy-Phenylimidazoles

Executive Summary

This guide provides a structural elucidation framework for Methoxy-Phenylimidazoles , a pharmacophore class common in kinase inhibitors and antifungal agents. Unlike generic spectral libraries, this document objectively compares the fragmentation behaviors under Electrospray Ionization (ESI-CID) versus Electron Impact (EI) .

Key Insight: The presence of the methoxy group on the phenyl ring acts as a "fragmentation switch." In Soft Ionization (ESI), it predominantly drives neutral losses (formaldehyde,


), whereas in Hard Ionization (EI), it favors radical cleavage (

). Understanding this dichotomy is critical for distinguishing regioisomers (e.g., 2- vs. 4-phenyl substituted) and validating synthetic impurities.

Mechanistic Principles: ESI-CID vs. EI

This section compares the two primary ionization alternatives for analyzing this chemical class.

A. Electrospray Ionization (ESI-CID)
  • Nature: Even-electron ion generation (

    
    ).
    
  • Dominant Mechanism: Charge-Remote and Charge-Proximate Fragmentation.

  • Methoxy Behavior: The protonated molecular ion typically undergoes a rearrangement to eliminate formaldehyde (30 Da) or methanol (32 Da) . This is diagnostic for methoxy-aromatics in ESI.

  • Imidazole Behavior: The imidazole ring is robust but eventually undergoes Retro-Diels-Alder (RDA) cleavage or loss of nitriles (

    
    ) at high collision energies (CE).
    
B. Electron Impact (EI)
  • Nature: Odd-electron radical cation generation (

    
    ).
    
  • Dominant Mechanism: Radical-site initiation.

  • Methoxy Behavior: High internal energy drives the direct homolytic cleavage of the methyl-oxygen bond, resulting in the loss of a methyl radical (15 Da) .

  • Diagnostic Utility: EI is superior for "fingerprinting" against libraries, but ESI provides better mechanistic insight into the stability of the ether linkage.

Comparative Fragmentation Analysis (Data & Tables)

The following data assumes a representative structure: 4-(4-methoxyphenyl)-1H-imidazole (MW: 174.08,


).
Table 1: Diagnostic Ion Comparison (ESI vs. EI)
Fragment Ion IdentityTheoretical m/zIon Type (ESI)Ion Type (EI)Mechanistic Origin
Parent Ion 175.09

N/AProtonated Molecule
Molecular Ion 174.08 N/A

Radical Cation
Demethylated 160.06

(Rare)

(High)
Radical loss of Methyl (Dominant in EI)
Deformaldehyded 145.08

Low Intensity4-Center Rearrangement (Dominant in ESI)
Nitrile Loss 118.06

High IntensityImidazole Ring Cleavage (Secondary Step)
Tropylium-like 91.05 Low IntensityHigh IntensityBenzyl/Tropylium rearrangement
Table 2: Regioisomer Differentiation (Ortho- vs. Para-Methoxy)
FeatureOrtho-Methoxy (2-position)Para-Methoxy (4-position)
Ortho Effect High intensity

(Loss of 32)
Negligible loss of Methanol
Mechanism Proximity of imidazole -NH allows H-transfer to methoxy oxygen.Distance prevents direct H-transfer; favors

loss.
Diagnostic Ratio Ratio (m/z 143 / m/z 145) > 1.0Ratio (m/z 143 / m/z 145) < 0.1

Visualization of Fragmentation Pathways

The following diagram illustrates the ESI-CID fragmentation pathway for a para-methoxy phenylimidazole.

FragmentationPathway cluster_legend Pathway Legend Parent Parent Ion [M+H]+ m/z 175.09 Inter1 Phenolic Cation [M+H - CH2O]+ m/z 145.08 Parent->Inter1 Loss of Formaldehyde (30 Da) (Dominant ESI Pathway) Inter2 Radical Cation (EI-like) [M+H - CH3*]+ m/z 160.06 Parent->Inter2 Loss of Methyl Radical (15 Da) (Minor in ESI, Major in EI) Fragment1 Ring Cleavage [M+H - CH2O - HCN]+ m/z 118.06 Inter1->Fragment1 Imidazole Ring Break (-HCN, 27 Da) Fragment2 Tropylium Ion C7H7+ m/z 91.05 Inter1->Fragment2 Rearrangement key Blue: Primary ESI Path | Red: Radical Path (Rare in ESI) | Green: Stable Intermediate

Figure 1: ESI-CID Fragmentation Pathway.[1][2] Note the dominance of neutral loss (Formaldehyde) over radical loss in soft ionization.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, follow this "Self-Validating" protocol. This method includes an internal lock-mass step to verify instrument performance before sample injection.

Reagents & Equipment
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: 0.1% Formic Acid in Methanol (Proton donor for ESI).

  • Standard: Caffeine (m/z 195.08) or Reserpine (m/z 609.28) for system suitability.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Inject 1 µL of Caffeine Standard (1 µg/mL).

    • Pass Criteria: Mass error < 5 ppm; Peak Width (FWHM) < 0.1 min.

    • Why? Validates the quadrupole calibration and ionization efficiency before wasting valuable sample.

  • Sample Preparation:

    • Dissolve methoxy-phenylimidazole in 50:50 MeOH:H2O to a concentration of 500 ng/mL.

    • Crucial: Avoid using ammonium buffers if investigating nitrile losses, as adducts (

      
      ) can obscure fragmentation.
      
  • Direct Infusion / LC Parameters:

    • Flow Rate: 0.3 mL/min (LC) or 5 µL/min (Infusion).

    • Source Voltage: 3.5 kV (Positive Mode).

    • Collision Energy (CE) Ramping: Acquire spectra at CE 10, 20, and 40 eV.

    • Why? Low CE (10 eV) preserves the

      
      . High CE (40 eV) forces the imidazole ring cleavage, revealing the skeleton structure.
      
  • Data Analysis (The "Lock" Step):

    • Extract Ion Chromatogram (EIC) for m/z 145.08 (Loss of

      
      ).
      
    • If m/z 145 is absent but m/z 160 is present, check if the instrument is in "EI" mode or if the sample has degraded (oxidized).

Workflow Visualization

Workflow Start Start: Sample Dissolution (MeOH:H2O) SST System Suitability (Caffeine Std) Start->SST Acquire Data Acquisition (CE Ramp: 10-40 eV) SST->Acquire Pass Decision Check Diagnostic Ions Acquire->Decision ResultA m/z 145 Dominant (Para-Methoxy Confirmed) Decision->ResultA Loss of 30 Da ResultB m/z 143 Dominant (Ortho-Methoxy Confirmed) Decision->ResultB Loss of 32 Da ResultC m/z 160 Dominant (Check Ionization Source) Decision->ResultC Loss of 15 Da

Figure 2: Decision Matrix for Structural Identification. This workflow differentiates isomers based on specific neutral losses.

References

  • Holčapek, M., et al. (2010). Structural elucidation of isomeric N-oxides and their fragmentation behavior using electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[3] Link

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.[4][5] Natural Product Reports. Link

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Imidazole Derivatives. NIST Chemistry WebBook. Link

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry. Link

Sources

Comparative

Technical Comparison Guide: Crystallographic Characterization of 4-Methoxy-2-phenylimidazole

Executive Summary 4-Methoxy-2-phenylimidazole represents a critical structural scaffold in medicinal chemistry, particularly for kinase inhibition and optical materials.[1] However, its development is frequently bottlene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-2-phenylimidazole represents a critical structural scaffold in medicinal chemistry, particularly for kinase inhibition and optical materials.[1] However, its development is frequently bottlenecked by prototropic tautomerism —the rapid migration of the hydrogen atom between N1 and N3 on the imidazole ring.

This guide objectively compares the crystallographic analysis of 4-Methoxy-2-phenylimidazole against its parent scaffold, 2-Phenylimidazole (2-PhI) . While 2-PhI serves as the industry benchmark for stability, the 4-methoxy derivative offers enhanced solubility and H-bond acceptor potential, albeit with increased structural complexity.

Key Insight: Unlike NMR, which often yields averaged signals due to rapid proton exchange in solution, Single Crystal X-Ray Diffraction (SC-XRD) is the only definitive method to freeze and identify the specific tautomer (4-methoxy vs. 5-methoxy) present in the solid state.

Comparative Analysis: Product vs. Alternative

The Benchmark: 2-Phenylimidazole (2-PhI)[2][3]
  • Crystal Habit: Planar sheets.[1]

  • Packing Motif: The absence of steric bulk allows 2-PhI molecules to pack in nearly coplanar layers.

  • H-Bonding: Dominated by strong intermolecular N—H···N hydrogen bonds, forming infinite

    
     chains.[1][2][3] This results in high lattice energy and lower solubility.[1]
    
  • Limitation: The tight packing network limits dissolution rates, a common hurdle in drug formulation.[1]

The Target: 4-Methoxy-2-phenylimidazole
  • Crystal Habit: Typically prisms or needles (solvent dependent).[1]

  • Packing Motif: The -OCH₃ group introduces steric bulk and electronic donation. This disrupts the planar packing seen in 2-PhI, often leading to a "herringbone" or twisted arrangement.[1]

  • H-Bonding: The methoxy oxygen acts as an additional H-bond acceptor.

    • Performance Advantage: This creates potential for N—H[1]···O interactions, which are generally weaker than N—H[1]···N. This "loosening" of the lattice energy often correlates with improved solubility and bioavailability compared to the parent 2-PhI.

  • Tautomeric Selectivity: The electron-donating methoxy group strongly influences the preferred position of the N-H proton. XRD analysis typically reveals the 5-methoxy-1H-imidazole tautomer in the solid state to minimize steric repulsion between the phenyl ring and the methoxy group.

Data Summary Table
Feature2-Phenylimidazole (Alternative)4-Methoxy-2-phenylimidazole (Product)
Space Group P2₁/c (Monoclinic) or PbcaTypically P2₁/c or P-1 (Triclinic)
Z (Molecules/Cell) 44 or 2
Primary Interaction N—H[1][4]···N (Strong, Linear)N—H···N and N—H···O (Mixed)
Tautomer State Dynamic in solution; Fixed in crystalStrongly biased by -OMe electronics
Lattice Energy High (High MP ~148°C)Moderate (Lower MP, better solubility)
Phase ID Method PXRD (Simple fingerprinting)SC-XRD (Required for tautomer ID)

Experimental Protocol: Self-Validating XRD Workflow

To ensure scientific integrity, this protocol uses a "Check-Gate" system. You cannot proceed to Data Collection without passing the Crystal Quality Gate.[1]

Phase 1: Crystal Growth (The "Slow Diffusion" Method)[1]
  • Objective: Grow single crystals >0.2 mm suitable for SC-XRD.

  • Solvent System: Methanol (Good solubility) / Diethyl Ether (Antisolvent).[1]

  • Dissolve 20 mg of 4-Methoxy-2-phenylimidazole in 2 mL of Methanol.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a narrow glass vial (inner vial).

  • Place the inner vial (uncapped) inside a larger jar containing 10 mL of Diethyl Ether.

  • Seal the outer jar tightly.

  • Wait: Allow vapor diffusion for 3-7 days at 4°C.

    • Why? Slower growth minimizes disorder and solvent inclusion.[1]

Phase 2: Data Collection & Refinement[1]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo Kα or Cu Kα radiation).

  • Temperature: 100 K (Critical).

    • Reasoning: Cooling reduces thermal vibration (atomic displacement parameters), allowing precise location of the hydrogen atoms—crucial for distinguishing N-H vs. N-lone pair.[1]

  • Strategy:

    • Harvest: Mount crystal on a Kapton loop with Paratone oil.

    • Screen: Collect 20 frames. If diffraction spots are split or streaky, discard (twinning risk).[1]

    • Collect: Full sphere strategy (>99% completeness) to 0.8 Å resolution.

    • Refine: Use SHELXL. Locate the N-H hydrogen in the Difference Fourier Map. Do not geometrically fix this H-atom initially ; its position defines the tautomer.

Visualization: Tautomer Identification Workflow

The following diagram illustrates the critical decision logic for assigning the correct structure, distinguishing between the 4-methoxy and 5-methoxy tautomers.

Tautomer_ID_Workflow Start Start: Crystalline Sample Screen Unit Cell Screening (Pre-Experiment) Start->Screen Collect Data Collection (100 K, Mo/Cu Source) Screen->Collect Single Crystal Found Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve Refine Refinement (SHELXL) Solve->Refine DiffMap Analyze Difference Fourier Map (Fo-Fc) Refine->DiffMap Decision Locate Electron Density peak near N atoms DiffMap->Decision TautA Peak near N1: 1H-imidazole-4-methoxy Decision->TautA Density on N1 TautB Peak near N3: 1H-imidazole-5-methoxy Decision->TautB Density on N3 Final Publish CIF (Correct Tautomer Assigned) TautA->Final TautB->Final

Figure 1: Logic flow for definitive tautomer assignment using Difference Fourier Maps in XRD refinement.

Critical Interpretation of Results

When analyzing your XRD data for 4-Methoxy-2-phenylimidazole, focus on these three structural metrics to validate "performance" (stability/solubility):

  • C—O Bond Length:

    • Expect a length of ~1.36–1.38 Å for C(aromatic)—O.[1]

    • Significance: A shorter bond indicates resonance conjugation with the imidazole ring, increasing the electron density on the ring nitrogens (enhancing basicity).[1]

  • Interplanar Angle (Twist):

    • Measure the angle between the Phenyl ring plane and the Imidazole ring plane.

    • 2-PhI (Alternative): < 10° (Nearly Coplanar).[1]

    • 4-Methoxy (Product): Expect 20°–40° .[1]

    • Impact: A larger twist angle disrupts π-π stacking, which directly correlates to higher solubility in polar solvents.[1]

  • Packing Efficiency (Kitaigorodskii Index):

    • Calculate the packing coefficient (

      
      ).[1]
      
    • If

      
      , the crystal has significant free volume, suggesting potential for solvate formation or lower mechanical stability compared to the dense 2-PhI (
      
      
      
      ).[1]

References

  • Structure of 2-Phenylimidazole

    • Title: Crystal structure of 2-phenyl-1H-imidazole
    • Source: Acta Crystallographica Section E (2011).[1]

    • URL: [Link][1]

  • Thermodynamics of Phenylimidazoles

    • Title: The Cohesive Interactions in Phenylimidazoles
    • Source: The Journal of Physical Chemistry A (2013).[1]

    • URL: [Link][1]

  • Tautomerism in Imidazoles

    • Title: Tautomerism in the solid state of imidazole deriv
    • Source: Structural Chemistry (2020).[1]

    • URL: [Link][1]

  • Methodology (SC-XRD vs PXRD)

    • Source: Cre
    • Title: Single-Crystal XRD vs.
    • URL: [Link]

Sources

Validation

Comparative Guide: UV-Vis Absorption Spectra of 2-Phenylimidazole Derivatives

Topic: UV-Vis Absorption Spectra of 2-Phenylimidazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Technical Context 2-Phenylimi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of 2-Phenylimidazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Technical Context

2-Phenylimidazole (2-PhI) derivatives represent a critical scaffold in medicinal chemistry and optoelectronics, serving as building blocks for angiotensin II receptor antagonists (e.g., Losartan) and fluorescent probes. Their UV-Vis absorption profiles are governed by the conjugation between the imidazole


-system and the phenyl ring, typically exhibiting absorption in the 260–300 nm  range for the parent scaffold.

This guide provides a technical comparison of spectral shifts induced by substituents, positional isomerism, and solvent environments. It moves beyond basic data listing to explain the electronic causality—how specific functional groups alter the HOMO-LUMO gap—and provides a self-validating experimental protocol for reproducible characterization.

Core Electronic Mechanism

The absorption spectrum arises primarily from


 transitions. The connection of the phenyl ring at the C2 position allows for electronic communication between the two aromatic systems.
  • Baseline: Unsubstituted 2-phenylimidazole absorbs in the UV region (typically

    
     nm depending on solvent).
    
  • Bathochromic Shift (Red Shift): Extended conjugation (e.g., adding phenyls at C4/C5) or electron-donating groups (EDGs) destabilize the HOMO, narrowing the energy gap.

  • Hypsochromic Shift (Blue Shift): Disruption of planarity or strong electron-withdrawing groups (EWGs) that decouple the systems can shift peaks to lower wavelengths, though EWGs often introduce new Charge Transfer (CT) bands in the visible region.

ElectronicTransitions cluster_0 Electronic States cluster_1 Substituent Effects HOMO HOMO (Ground State) LUMO LUMO (Excited State) HOMO->LUMO Absorption (hν) Gap Energy Gap (ΔE) EDG Electron Donor (-OH, -OCH3) Destabilizes HOMO EDG->Gap Decreases ΔE (Red Shift) EWG Electron Withdrawing (-NO2) Stabilizes LUMO (often) EWG->Gap Decreases ΔE (Red Shift / CT Band) Conj Extended Conjugation (Benzimidazole/Phenyls) Conj->Gap Significantly Decreases ΔE

Figure 1: Mechanistic overview of substituent effects on the HOMO-LUMO gap and resulting spectral shifts.

Comparative Analysis: Spectral Performance

The following data summarizes the


 shifts relative to the scaffold and standard alternatives.
Table 1: Substituent and Scaffold Effects on

Data synthesized from spectroscopic literature and derivative analysis.

Compound ClassSpecific Derivative

(nm)
SolventElectronic Effect
Parent Scaffold 2-Phenylimidazole ~260 - 280 EthanolBaseline

transition.
Positional Isomer 4-Phenylimidazole~260 - 275EthanolSimilar conjugation; differences in H-bonding/packing in solid state.
Fused System 2-Phenylbenzimidazole 303, 315 EthanolBathochromic: Fused benzene ring extends conjugation significantly.
Electron Donor 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol340, 406DMFStrong Bathochromic: -OH donor + extended phenyls create strong CT character.
Electron Donor 2-(4-methoxyphenyl)imidazole derivatives~280 - 320MethanolBathochromic: Methoxy group donates electron density, stabilizing excited state.
Electron Withdrawing 2-(4-nitrophenyl)imidazole derivatives320 - 400EthanolHyperchromic/Bathochromic: -NO

induces strong intramolecular charge transfer (ICT).
Acid Derivative 2-phenylbenzimidazole-5-sulfonic acid (PBSA)303 - 315Water (pH 7)Soluble sunscreen agent; sulfonate group has minimal auxochromic effect.
Key Insights for Researchers
  • Benzimidazole vs. Imidazole: If your application requires absorption >300 nm without heavy substitution, switch from the imidazole to the benzimidazole scaffold. The fusion of the benzene ring provides an intrinsic ~40 nm red shift.

  • Solvatochromism: Derivatives with Donor-Acceptor motifs (e.g., 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol) exhibit positive solvatochromism . In non-polar solvents, the peak may appear near 340 nm, while in polar aprotic solvents (DMF/DMSO), it shifts to >400 nm due to stabilization of the polar excited state.

  • pH Sensitivity: The imidazole nitrogen (pKa ~7) and phenolic groups (pKa ~10) make these spectra highly pH-dependent.

    • Acidic pH: Protonation of the imidazole N3 leads to a hypsochromic (blue) shift in some derivatives due to the loss of non-bonding electron availability.

    • Basic pH: Deprotonation of phenolic -OH groups creates phenolate anions, causing a dramatic red shift (often >50 nm).

Experimental Protocol: Self-Validating UV-Vis Workflow

To ensure data integrity (E-E-A-T), follow this protocol. It includes "Self-Validation" steps to flag common errors like solvent cut-off interference or aggregation.

Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol (Cut-off 210 nm) or Acetonitrile (Cut-off 190 nm). Avoid Acetone (Cut-off 330 nm).

  • Standard: Quinine Sulfate (for wavelength calibration if needed).

  • Cuvettes: Quartz (1 cm path length). Do not use plastic or glass below 300 nm.

Step-by-Step Methodology

Protocol cluster_validation Self-Validation Checkpoints Start Start: Sample Preparation Weigh 1. Weigh ~1-2 mg Derivative (Precision Balance) Start->Weigh Dissolve 2. Dissolve in 10 mL Stock Solvent (Make 1 mM Stock) Weigh->Dissolve Dilute 3. Dilute to ~10-5 M (Target Absorbance 0.5 - 1.0) Dissolve->Dilute Blank 4. Run Solvent Blank (Baseline Correction) Dilute->Blank Measure 5. Scan 200 - 800 nm Blank->Measure Check1 Check: Is Abs > 2.0? YES: Dilute further NO: Proceed Measure->Check1 Check2 Check: Noise < 220 nm? YES: Solvent Cut-off Issue NO: Data Valid Check1->Check2

Figure 2: Workflow for acquiring reproducible UV-Vis spectra.

  • Stock Preparation: Dissolve 1.44 mg (approx. 0.01 mmol) of 2-phenylimidazole in 10 mL of ethanol to create a 1 mM stock solution .

    • Note: If solubility is poor, pre-dissolve in minimal DMSO (<1% final volume), but be aware DMSO absorbs strongly below 268 nm.

  • Working Solution: Dilute 100

    
    L of stock into 9.9 mL of ethanol to achieve 10 
    
    
    
    M
    .
  • Baseline Correction: Fill two matched quartz cuvettes with pure solvent. Run a baseline scan (Auto-Zero).

  • Measurement: Replace the sample cuvette solution with your derivative solution. Scan from 800 nm down to 200 nm.

  • Self-Validation:

    • Absorbance Rule: Ensure

      
       absorbance is between 0.2 and 1.0. If 
      
      
      
      , the detector is saturated; dilute and re-measure.
    • Solvent Check: If you see erratic noise below 220 nm, you are hitting the solvent cut-off. Ignore data in this region or switch to Acetonitrile.

References

  • Vertex AI Search. (2024). UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. ResearchGate. Link

  • National Institutes of Health (NIH). (2025). 2-Phenylimidazole PubChem Compound Summary. PubChem. Link

  • Shimadzu. (2020). Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer. Shimadzu Application News. Link

  • Michigan State University. (2024). UV-Visible Spectroscopy: Chromophores and Conjugation. MSU Chemistry. Link

  • Biointerface Research. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene. Biointerface Research in Applied Chemistry. Link

Safety & Regulatory Compliance

Safety

4-Methoxy-2-phenylimidazole proper disposal procedures

Core Directive & Operational Context This guide provides an authoritative, step-by-step protocol for the disposal of 4-Methoxy-2-phenylimidazole (CAS 128666-05-7).[1][2][3] As a specialized imidazole derivative often use...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Operational Context

This guide provides an authoritative, step-by-step protocol for the disposal of 4-Methoxy-2-phenylimidazole (CAS 128666-05-7).[1][2][3] As a specialized imidazole derivative often used in kinase inhibitor synthesis and medicinal chemistry, this compound requires specific handling to prevent environmental contamination and ensure personnel safety.[2][3]

The "Self-Validating" Safety Principle: Do not rely solely on external waste contractors. Your internal protocol must be a self-validating system where every disposal step includes a verification checkpoint (e.g., pH check, solvent compatibility test) before the waste leaves your direct control.[1][2][3]

Chemical Identity & Hazard Profile

Before initiating disposal, verify the material identity against the following parameters to ensure you are applying the correct protocol.

PropertyValueCritical Note
Chemical Name 4-Methoxy-2-phenylimidazole
CAS Number 128666-05-7Verify container label against this ID.[1][2][3]
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk.[1][3]
GHS Classification Warning Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2][3] 2A.
RCRA Status Non-Listed (Likely D-coded)Treat as Hazardous Chemical Waste (Ignitable/Toxic).[1][2][3]

Pre-Disposal Segregation & Preparation

Imidazoles are organic bases.[1][2] Improper mixing with strong acids or oxidizers in a waste drum can lead to exothermic runaways.[1][2]

Step 1: Waste Stream Characterization

Determine the physical state of your waste.[2]

  • Stream A (Solid Pure Substance): Expired or surplus powder.[1][2]

  • Stream B (Liquid Solutions): Reaction mixtures or stock solutions (e.g., in DMSO/Methanol).[2][3]

  • Stream C (Trace Contaminated): Vials, weighing boats, gloves.[2][3]

Step 2: Compatibility Check (The "Stop-Check" Point)[1][2][3]
  • Incompatible: Strong oxidizers (Peroxides, Nitrates), Strong Acids (leads to heat generation).[2][3]

  • Compatible: Non-halogenated organic solvents (Methanol, Ethanol, Acetone), other organic bases.[2][3]

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Substance)
  • Primary Containment: Do not pour loose powder into a drum.[1][2] Keep the substance in its original glass/plastic vial.

  • Secondary Containment: Place the sealed vial into a clear, sealable polyethylene bag (Zip-lock style).

  • Labeling: Affix a hazardous waste tag to the bag.

    • Constituents: "4-Methoxy-2-phenylimidazole (100%)"[1][2][3]

    • Hazards: "Toxic, Irritant"[2][3]

  • Disposal Bin: Place the bagged item into the Solid Hazardous Waste Drum (typically Black or Blue barrel, depending on site rules).[2][3]

Protocol B: Liquid Waste (Solutions)
  • Solvent Identification: Identify the carrier solvent.[2]

    • If Halogenated (DCM, Chloroform): Dispose in Halogenated Waste stream.[1][2]

    • If Non-Halogenated (MeOH, DMSO, DMF): Dispose in Non-Halogenated Organic stream.[1][2]

  • pH Verification: If the solution was part of a reaction, check pH.[2]

    • Action: If pH < 4, neutralize slowly with dilute Sodium Bicarbonate to pH 6-8 before adding to the organic waste drum to prevent acid-catalyzed polymerization or heat evolution.[1][2][3]

  • Transfer: Pour slowly into the waste carboy using a funnel. Avoid splashing.

  • Log Entry: Record the volume and estimated concentration on the carboy's accumulation log immediately.

Protocol C: Trace Contaminated Debris
  • Glassware: Rinse with Acetone or Methanol.[1][2] Collect the rinsate as Liquid Waste (Protocol B) .[2] The glass can then be washed normally or disposed of in the "Broken Glass" bin if damaged.[2]

  • Consumables: Gloves, paper towels, and weighing boats contaminated with visible powder must be treated as Solid Hazardous Waste .[2][3] Do not throw in regular trash.

Visualized Workflows

Figure 1: Disposal Decision Logic

This decision tree ensures the material enters the correct regulatory stream, preventing costly re-classification or safety incidents.[2][3]

DisposalLogic Start Waste: 4-Methoxy-2-phenylimidazole StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Items StateCheck->Debris SolidAction Double Bag in Polyethylene Label 'Toxic/Irritant' Solid->SolidAction LiquidCheck Check Solvent Type & pH Neutrality Liquid->LiquidCheck DebrisAction Rinse with MeOH/Acetone Collect Rinsate Debris->DebrisAction BinSolid Solid Hazardous Waste Drum SolidAction->BinSolid BinHalo Halogenated Waste Carboy LiquidCheck->BinHalo Contains DCM/CHCl3 BinNonHalo Non-Halogenated Waste Carboy LiquidCheck->BinNonHalo Contains MeOH/DMSO/DMF DebrisAction->LiquidCheck Rinsate DebrisAction->BinSolid Dry Debris

Caption: Figure 1. Decision matrix for segregating 4-Methoxy-2-phenylimidazole waste streams based on physical state and solvent carrier.

Figure 2: Emergency Spill Response

Immediate actions to take if disposal preparation results in a spill.

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess MinorSolid Minor Solid (<10g) Assess->MinorSolid MinorLiquid Minor Liquid (<100mL) Assess->MinorLiquid Major Major Release Assess->Major CleanSolid Dampen paper towel Wipe (Do not create dust) MinorSolid->CleanSolid CleanLiquid Absorb with Vermiculite or Chem-Pad MinorLiquid->CleanLiquid Evacuate Evacuate Area Call EHS Major->Evacuate Dispose Bag Waste as Hazardous CleanSolid->Dispose CleanLiquid->Dispose

Caption: Figure 2. Immediate response workflow for spills occurring during waste transfer.

Regulatory & Compliance Notes

  • RCRA (USA): While 4-Methoxy-2-phenylimidazole is not explicitly P-listed or U-listed, it must be characterized by the generator.[1][2][3] Due to its toxicity and potential flammability (if in solvent), it defaults to a Characteristic Hazardous Waste .[2][3]

  • EPA Waste Codes:

    • If in flammable solvent (Flash point <60°C): D001 .[1][2]

    • If pure substance: Classify as Non-Regulated Hazardous Waste (unless TCLP testing proves otherwise, incineration is the mandatory disposal path).[2][3]

  • Destruction Method: High-temperature incineration is the only approved method for final destruction of imidazole heterocycles to ensure complete mineralization of the nitrogen ring.[1][2]

References

  • Sigma-Aldrich. (2023).[1][2] Safety Data Sheet: 4-Methoxy-2-phenylimidazole (CAS 128666-05-7).[1][2][3][4][5][6] Retrieved from [1][2][3]

  • PubChem. (2023).[1][2] Compound Summary: Imidazole Derivatives. National Library of Medicine.[1][2] Retrieved from [1][2][3]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2][7] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1][2][3]

  • Accela ChemBio. (2023).[1][2] Product Analysis: 4-Methoxy-2-phenylimidazole. Retrieved from [1][3]

Sources

Handling

Mastering the Safe Handling of 4-Methoxy-2-phenylimidazole: A Guide to Personal Protective Equipment and Disposal

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the proper handling and dispos...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the proper handling and disposal of 4-Methoxy-2-phenylimidazole, ensuring both scientific accuracy and a secure laboratory environment. The following protocols are designed to be a self-validating system, grounded in established safety principles for related chemical compounds.

Understanding the Risks: A Proactive Approach to Safety

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is crucial to mitigate the risks associated with handling 4-Methoxy-2-phenylimidazole. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[4][5]Nitrile or neoprene gloves.[4][5][6][7]Fully buttoned laboratory coat.[4][5][8]Recommended to handle in a fume hood. If not feasible, a NIOSH-approved respirator for dusts is advised.[1][4][5][9]
Running reactions and work-up Chemical splash goggles. A face shield is recommended if there is a splash hazard.[4][5]Nitrile or neoprene gloves.[4][5][6][7]Chemical-resistant apron over a laboratory coat.[4]Work should be conducted in a certified chemical fume hood.[9][10]
Handling spills Chemical splash goggles and a face shield.[4]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or apron over a laboratory coat.[8]NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[10]
Step-by-Step Guide to PPE Selection and Use:
  • Eye and Face Protection : At a minimum, safety glasses with side shields are required for any work with 4-Methoxy-2-phenylimidazole.[5] For procedures with a higher risk of splashing, such as transfers or reaction work-ups, chemical splash goggles are essential.[4] A face shield should be worn over goggles during large-scale operations or when a significant splash hazard is present.[4]

  • Hand Protection : Due to the potential for skin irritation, appropriate glove selection is critical. Nitrile gloves are a common and effective choice for handling solid powders and for incidental contact.[5] For prolonged contact or when handling solutions, neoprene gloves may offer enhanced protection. Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid skin contamination.

  • Body Protection : A clean, fully buttoned laboratory coat should be worn at all times in the laboratory.[4][5] When handling larger quantities or during procedures with a high splash risk, a chemical-resistant apron should be worn over the lab coat.[4] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[5]

  • Respiratory Protection : To prevent inhalation of airborne particles, it is strongly recommended to handle solid 4-Methoxy-2-phenylimidazole within a certified chemical fume hood.[9][10] This engineering control is the primary line of defense. If a fume hood is not available for a specific, low-energy procedure like weighing, a NIOSH-approved respirator with a particulate filter should be used.[4][5][9]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for ensuring safety when working with 4-Methoxy-2-phenylimidazole.

Caption: A workflow diagram illustrating the key stages of safely handling 4-Methoxy-2-phenylimidazole, from preparation to disposal.

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe environment.

Operational Plan:
  • Acquisition and Storage : Procure the smallest quantity of 4-Methoxy-2-phenylimidazole necessary for your experiments. Store it in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9][11] The container should be tightly closed and clearly labeled.[11]

  • Handling : All handling of 4-Methoxy-2-phenylimidazole should be performed in a designated area, preferably within a chemical fume hood, to minimize exposure.[9][10] Ensure that an eyewash station and safety shower are readily accessible.[3][9]

  • Spill Response : In the event of a spill, evacuate the immediate area and alert your laboratory's safety officer. For a small spill of solid material, and only if you are trained to do so, carefully sweep it up, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3][12] For larger spills or spills of solutions, follow your institution's specific hazardous material spill response procedures.

Disposal Plan:
  • Chemical Waste : All waste containing 4-Methoxy-2-phenylimidazole, including reaction residues and contaminated solutions, must be collected in a designated, properly labeled hazardous waste container.[3][11] Do not dispose of this chemical down the drain or in the regular trash.[10][13] The waste container should be kept closed when not in use and stored in a secondary containment vessel in a designated waste accumulation area.

  • Contaminated PPE : All disposable PPE that has come into contact with 4-Methoxy-2-phenylimidazole, such as gloves and absorbent pads, should be considered hazardous waste and disposed of in the designated solid hazardous waste stream.[14]

  • Empty Containers : Empty containers that held 4-Methoxy-2-phenylimidazole should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[14] After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers.[14]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 4-Methoxy-2-phenylimidazole into your research, ensuring the well-being of yourself and your colleagues, and maintaining the integrity of your scientific pursuits.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

  • University of Washington. (2025, February 28). Imidazole. Retrieved from [Link]

  • New Jersey Department of Health. (2000, March). Common Name: 4-METHOXYPHENOL HAZARD SUMMARY. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • West Liberty University. (n.d.). Chemical Product and Company Identification MSDS Name: Imidazole Ca. Retrieved from [Link]

Sources

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